Lsd1-IN-38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H29F4N5 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
4-[2-[[(3S)-3-aminopyrrolidin-1-yl]methyl]-1-(2,2,2-trifluoroethyl)-5-(2,4,5-trimethylphenyl)pyrrolo[2,3-c]pyridin-4-yl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C30H29F4N5/c1-17-8-19(3)24(9-18(17)2)29-28(20-4-5-21(12-35)26(31)10-20)25-11-23(15-38-7-6-22(36)14-38)39(16-30(32,33)34)27(25)13-37-29/h4-5,8-11,13,22H,6-7,14-16,36H2,1-3H3/t22-/m0/s1 |
Clé InChI |
PPLKLWMLYWFKLF-QFIPXVFZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Lsd1-IN-38: A Technical Guide for Epigenetic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lsd1-IN-38, a potent inhibitor of Lysine-specific demethylase 1 (LSD1), for its application in epigenetic research. This document outlines the compound's mechanism of action, summarizes its biochemical activity, provides detailed experimental protocols for its evaluation, and visualizes its role in relevant signaling pathways.
Introduction to LSD1 and its Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By modulating the methylation status of these key histone residues, LSD1 influences chromatin structure and gene expression. Its activity is integral to various cellular processes, including differentiation, proliferation, and development.
Dysregulation of LSD1 has been implicated in numerous diseases, particularly in cancer, where its overexpression often correlates with poor prognosis. This has made LSD1 a compelling therapeutic target for the development of novel anti-cancer agents. This compound belongs to a class of small molecule inhibitors designed to specifically target the catalytic activity of LSD1, thereby offering a powerful tool to probe its biological functions and to evaluate its therapeutic potential.
This compound: Mechanism of Action and Biochemical Activity
This compound is a potent, reversible inhibitor of LSD1. It exerts its inhibitory effect by competing with the histone substrate for binding to the active site of the LSD1 enzyme. This prevents the demethylation of H3K4 and H3K9, leading to an accumulation of these methylation marks and subsequent alterations in gene expression.
Quantitative Data
The inhibitory potency of this compound and related compounds has been determined through in vitro enzymatic assays. The following table summarizes the available quantitative data.
| Compound ID | Description | IC50 (nM)[1] |
| This compound (Compound 38) | Pyrrolo[2,3-c]pyridine derivative | 28.4 |
| Compound 28 | A related pyrrolo[2,3-c]pyridine derivative | ~14 nM |
| Compound 37 | A related pyrrolo[2,3-c]pyridine derivative | 28.4 nM |
| Compound 39 | A related pyrrolo[2,3-c]pyridine derivative | ~14 nM |
| GSK-LSD1 | A well-characterized reversible LSD1 inhibitor | 130 nM |
Note: The IC50 value for Compound 28 and 39 are estimated based on the publication's statement that this compound (Compound 38) is 2-times less potent than compound 28 and that compound 39 is 2-times more potent than compound 37 which has the same IC50 as this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro LSD1 Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the IC50 value of an LSD1 inhibitor.
Principle: The enzymatic activity of LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
This compound and other test compounds
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound or vehicle control
-
Recombinant LSD1 enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the H3K4me2 peptide substrate to all wells to start the demethylation reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Detection: Add a detection mixture containing Amplex Red and HRP to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Histone Methylation Marks
This protocol assesses the ability of this compound to inhibit LSD1 activity within a cellular context by measuring changes in global histone methylation levels.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, a human acute myeloid leukemia cell line)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and lyse them using lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total H3 levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of LSD1 and a typical experimental workflow for evaluating LSD1 inhibitors.
Caption: LSD1 Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
This compound is a valuable research tool for investigating the biological roles of LSD1 in health and disease. Its potency and reversible nature make it suitable for a range of in vitro and cellular assays. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their epigenetic studies and to further explore the therapeutic potential of LSD1 inhibition. As research in this field progresses, a deeper understanding of the nuanced roles of LSD1 and the development of more specific and potent inhibitors will continue to be a priority.
References
Unveiling the Novelty of Lsd1-IN-38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-38, also known as NCD38, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth analysis of the novelty of this compound, focusing on its mechanism of action, quantitative biochemical and cellular activity, and its impact on critical signaling pathways. Through the detailed presentation of experimental data and methodologies, this document serves as a comprehensive resource for researchers in oncology and drug development. The primary novelty of this compound lies in its ability to induce myeloid differentiation in leukemia cells by disrupting the interaction between LSD1 and the transcription factor GFI1B, leading to the activation of the ERG super-enhancer.
Introduction to this compound (NCD38)
This compound, scientifically referred to as NCD38, is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active transcription. By removing these marks, LSD1 generally acts as a transcriptional repressor. In certain contexts, it can also demethylate H3K9me1/2, acting as a transcriptional activator. LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia (AML), and is a promising therapeutic target.
This compound distinguishes itself from other LSD1 inhibitors through its specific mechanism of action that leads to the activation of hematopoietic regulators, offering a novel therapeutic strategy for certain hematological malignancies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (NCD38).
| Parameter | Value | Reference |
| IC50 (LSD1 Inhibition) | 0.59 µM | [1] |
| Cell Line | GI50 | Reference |
| HEL (Erythroleukemia) | Not Reported | |
| MOLT-4 (T-ALL) | 0.87 µM | [2] |
| HAL-01 (B-cell ALL) | 1.10 µM | [2] |
| KE-37 (T-cell ALL) | 3.64 µM | [2] |
| P30-OHK (T-ALL) | 3.85 µM | [2] |
| SUP-B15 (B-cell ALL) | 1.87 µM | [2] |
| LC4-1 (T-cell ALL) | 2.73 µM | [2] |
Table 1: Biochemical and Cellular Activity of this compound (NCD38)
| Parameter | Observation | Cell Line | Reference |
| H3K27ac Levels at ERG Super-enhancer | Increased | HEL | [3] |
| ERG (Ets Related Gene) mRNA Expression | Upregulated | HEL | [3] |
| CD235a (Erythroid Marker) Expression | Downregulated | HEL | |
| CD11b (Myeloid Marker) Expression | Upregulated | HEL | |
| Number of Activated Super-Enhancers | ~500 | HEL | [4] |
| Commonly Upregulated Genes in Leukemia Cells | 62 | Various | [4] |
Table 2: Epigenetic and Gene Expression Changes Induced by this compound (NCD38)
Mechanism of Action: The LSD1-GFI1B-ERG Axis
The novelty of this compound's mechanism of action lies in its ability to selectively disrupt the protein-protein interaction between LSD1 and the transcriptional repressor GFI1B (Growth Factor Independent 1B). In normal hematopoietic development, GFI1B recruits LSD1 and its associated CoREST complex to the super-enhancer region of the ERG gene, a master regulator of hematopoietic stem cell development and myeloid differentiation. This complex leads to the demethylation of H3K4me2, resulting in the silencing of ERG expression.
This compound treatment physically separates LSD1 and the CoREST complex from GFI1B at the ERG super-enhancer. This dissociation prevents the demethylation of H3K4me2 and leads to an increase in H3K27 acetylation, a hallmark of active enhancers. The activation of the ERG super-enhancer results in the upregulation of ERG transcription, which in turn promotes myeloid differentiation and has an anti-leukemic effect in erythroleukemia cells[3].
References
Methodological & Application
Lsd1-IN-38: Application Notes and Protocols for In Vitro Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] Its activity is implicated in various cellular processes, including cell proliferation, differentiation, and tumorigenesis, making it a promising therapeutic target in oncology.[1][3] Lsd1-IN-38 is a member of the pyrrolo[2,3-c]pyridine class of potent and reversible inhibitors of LSD1. This document provides detailed protocols and application notes for the in vitro characterization of this compound using enzyme activity assays.
Data Presentation
The inhibitory activity of this compound on LSD1 enzyme activity is summarized in the table below. The half-maximal inhibitory concentration (IC50) was determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound | LSD1 | AlphaLISA | H3 (1-21) K4me2-biotin | 56.8 | [2] |
Note: The IC50 value for this compound was calculated based on the reported data that it is 2-fold less potent than a related compound with an IC50 of 28.4 nM.[2]
Signaling Pathway and Mechanism of Action
LSD1 functions as an epigenetic eraser, modulating gene expression through the demethylation of key histone marks. As a FAD-dependent amine oxidase, it catalyzes the oxidative demethylation of its substrates. The inhibition of LSD1 by compounds like this compound blocks this process, leading to the maintenance of methylation marks and altered gene expression, which can impact cancer cell growth and survival.
Caption: Mechanism of LSD1 inhibition by this compound.
Experimental Protocols
Several assay formats can be employed to measure the in vitro enzyme activity of LSD1 and the inhibitory potential of compounds like this compound. Below are detailed protocols for a fluorescence-based assay, which is a common and robust method.
Protocol: Fluorescence-Based LSD1 Enzyme Activity Assay
This protocol is adapted from commercially available kits and is suitable for screening and IC50 determination of LSD1 inhibitors. The assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction.
Materials and Reagents:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate: di-methylated histone H3K4 peptide (e.g., H3(1-21)K4me2)
-
This compound and other test compounds
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Control inhibitor (e.g., Tranylcypromine)
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Experimental Workflow Diagram:
Caption: Workflow for the LSD1 in vitro enzyme activity assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in assay buffer. The final concentration of DMSO should be kept below 1%.
-
Reaction Setup:
-
Add assay buffer to all wells.
-
Add the diluted this compound or control inhibitor to the respective wells.
-
Add the LSD1 enzyme to all wells except the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the LSD1 substrate (H3K4me2 peptide) to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 1-2 hours at 37°C.
-
Signal Development: Add the detection reagent containing HRP and the fluorescent probe to all wells.
-
Final Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal of Inhibitor Well / Signal of No Inhibitor Control Well)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro evaluation of this compound as an LSD1 inhibitor. The fluorescence-based assay is a reliable method for determining the potency and mechanism of inhibition. These application notes are intended to facilitate further research and drug development efforts targeting the epigenetic regulator LSD1.
References
Application Notes and Protocols for Determining the Efficacy of LSD1-IN-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. It primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active transcription, thereby leading to transcriptional repression.[1][2][3] LSD1 can also demethylate H3K9me1/2, acting as a transcriptional co-activator in complex with receptors like the androgen receptor.[1][4] Beyond histones, LSD1 can demethylate non-histone proteins such as p53, further expanding its regulatory functions.[3][4][5]
Overexpression of LSD1 has been documented in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, prostate cancer, and neuroblastoma.[6][7][8] Its elevated activity is often associated with poor prognosis, as it promotes cancer cell proliferation, blocks differentiation, and contributes to therapeutic resistance.[4][6][9] Consequently, LSD1 has emerged as a promising therapeutic target in oncology.
LSD1-IN-38 is a small molecule inhibitor designed to target the catalytic activity of LSD1. These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and mechanism of action of this compound in relevant cancer cell models.
Mechanism of Action: LSD1 in Transcriptional Regulation
LSD1 is a core component of several large transcriptional repressor complexes, most notably the CoREST complex.[5] By removing methyl marks from H3K4, LSD1 helps to silence the expression of target genes, including tumor suppressor genes. Inhibition of LSD1 is expected to restore these active histone marks, leading to the re-expression of silenced genes, which can in turn inhibit cancer cell growth and promote differentiation.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of various LSD1 inhibitors in biochemical and cell-based assays. These values serve as a benchmark for evaluating the potency of this compound. The specific values for this compound should be determined experimentally using the protocols provided below.
Table 1: Biochemical Potency of Selected LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | Reference |
|---|---|---|
| OG-668 | 7.6 | [7] |
| SP-2577 | 26.2 | [1] |
| Compound 46 | 3.1 | [1] |
| TCP | ~5600 |[7] |
Table 2: Anti-proliferative Activity of Selected LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
|---|---|---|---|---|
| OG-668 | TF-1a | AML | <1 | [7] |
| SP-2509 | MOLM-13 | AML | 203.35 | [7] |
| Compound 46 | MV4;11 | AML | 0.6 | [1] |
| Compound 46 | H1417 | SCLC | 1.1 | [1] |
| RN-1 | A2780 | Ovarian | ~1,000-10,000 | [10] |
| S2101 | SKOV3 | Ovarian | ~1,000-10,000 | [10] |
| Compound 20 | MDA-MB-231 | Breast | 5,600 | [8] |
| Compound 14 | HepG2 | Liver | 930 | |
Experimental Workflow
A systematic approach is recommended to evaluate the efficacy of this compound, starting from target engagement and progressing to cellular phenotypic effects.
Detailed Experimental Protocols
Protocol 1: Western Blot for Histone Methylation Status
This assay directly assesses the target engagement of this compound by measuring the accumulation of its substrate, H3K4me2, in treated cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML, NCI-H1417 for SCLC)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for 70-80% confluency after 48-72 hours. Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well with 100-200 µL of RIPA buffer.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 15-20 µg of protein per lane onto a 15% SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-Total H3, typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize the H3K4me2 signal to the Total Histone H3 signal.
Expected Outcome: A dose-dependent increase in the H3K4me2 signal relative to the total H3 control, confirming that this compound is inhibiting the demethylase activity of LSD1 in a cellular context.
Protocol 2: Cell Viability Assay
This assay determines the concentration of this compound required to inhibit cell growth and is used to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom plates (for adherent cells) or opaque plates (for suspension cells)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar (e.g., MTS/XTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. For suspension cells like MV4-11, seed directly. For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration. Include wells with vehicle control (DMSO) and no-cell blanks.
-
Incubation: Incubate the plate for 72 to 120 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer’s protocol (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average background signal (no-cell wells) from all other measurements.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log-concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Expected Outcome: A dose-response curve showing decreased cell viability with increasing concentrations of this compound, from which an IC50 value can be derived.
Protocol 3: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate and form a colony, a measure of self-renewal and tumorigenic potential.
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a very low density (e.g., 500-1000 cells per well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically below the IC50 value to allow for initial growth) and a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3-4 days.
-
Colony Staining:
-
When visible colonies (typically >50 cells) have formed in the control wells, aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies with 100% ice-cold methanol (B129727) for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 1 mL of Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
-
Washing and Imaging:
-
Gently wash the plates with water until the background is clear.
-
Allow the plates to air dry completely.
-
Scan or photograph the plates.
-
-
Quantification: Count the number of colonies in each well using software like ImageJ or manually. Normalize the colony count in treated wells to that of the vehicle control wells.
Expected Outcome: A dose-dependent reduction in the number and/or size of colonies formed, indicating that this compound impairs the long-term proliferative capacity of cancer cells.
Protocol 4: Flow Cytometry for Differentiation Markers
In certain cancers like AML, LSD1 inhibition is known to overcome a block in differentiation. This assay measures the expression of cell surface markers associated with a more differentiated phenotype.
Materials:
-
AML cell line (e.g., THP-1, MV4-11)
-
Complete cell culture medium
-
This compound
-
DMSO
-
FACS buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., PE-conjugated anti-CD11b, APC-conjugated anti-CD86)
-
Isotype control antibodies
Procedure:
-
Cell Culture and Treatment: Seed AML cells in a 12-well plate and treat with this compound (at a concentration around the IC50) and vehicle control for 5-7 days.
-
Cell Harvesting and Staining:
-
Harvest approximately 0.5 x 10^6 cells per sample and transfer to FACS tubes.
-
Wash the cells once with ice-cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the conjugated primary antibody (and isotype control in a separate tube) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody, centrifuging at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on the live cell population and quantify the percentage of cells positive for the differentiation marker (e.g., CD11b) or the shift in mean fluorescence intensity (MFI) compared to the vehicle and isotype controls.
Expected Outcome: An increase in the percentage of CD11b-positive cells or an increase in CD11b MFI in the this compound treated sample, indicating induction of myeloid differentiation.[7]
References
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lsd1 Inhibition in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone and non-histone proteins.[1] In neuroblastoma, a common and often aggressive childhood cancer, high expression of LSD1 is correlated with poorly differentiated tumors and unfavorable outcomes.[2][3][4] LSD1 maintains an undifferentiated and malignant state in neuroblastoma cells, making it a compelling therapeutic target.[5][6] Inhibition of LSD1 has been shown to induce differentiation, inhibit cell growth, and trigger apoptosis in neuroblastoma cell lines, highlighting its potential as a novel therapeutic strategy.[2][4]
While the specific compound "Lsd1-IN-38" is not extensively documented in publicly available scientific literature in the context of neuroblastoma, this document provides a comprehensive overview of the application and effects of various potent LSD1 inhibitors in neuroblastoma cell lines. The principles, protocols, and expected outcomes described herein are representative of the broader class of LSD1 inhibitors and can serve as a valuable guide for research in this area.
Mechanism of Action of LSD1 in Neuroblastoma
LSD1 primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active transcription.[1] It can also act as a co-activator by demethylating H3K9me1/2 in the presence of certain co-factors.[2] Beyond histones, LSD1 targets several non-histone proteins, including p53, thereby regulating their function.[2]
In neuroblastoma, LSD1's oncogenic role is significantly linked to its interaction with the MYCN oncogene.[5][6] MYCN amplification is a hallmark of high-risk neuroblastoma. LSD1 physically interacts with MYCN and cooperates to repress the expression of tumor suppressor genes like CDKN1A (p21) and CLU (Clusterin).[5][7] This repression contributes to the uncontrolled proliferation and lack of differentiation characteristic of neuroblastoma cells.
Furthermore, LSD1 can repress the tumor suppressor p53 by demethylating it at lysine 370 (K370me2), which inhibits its association with the coactivator 53BP1.[2] Inhibition of LSD1 leads to increased p53 activity, promoting apoptosis and cell cycle arrest.[2] LSD1 has also been implicated in the regulation of autophagy in neuroblastoma through the transcriptional control of Sestrin2 (SESN2).[8]
Quantitative Data on LSD1 Inhibitor Treatment
The following tables summarize the effects of various LSD1 inhibitors on neuroblastoma cell lines as reported in the literature. This data provides a comparative look at the potency and cellular effects of these compounds.
Table 1: IC50 Values of LSD1 Inhibitors in Neuroblastoma Cell Lines
| Inhibitor | Cell Line | MYCN Status | IC50 (µM) | Citation |
| HCI-2509 | NGP | Amplified | ~1-10 | [2] |
| HCI-2509 | LAN5 | Amplified | ~1-10 | [2] |
| HCI-2509 | SH-SY5Y | Non-amplified | ~1-10 | [2] |
| HCI-2509 | SK-N-SH | Non-amplified | ~1-10 | [2] |
| Compound 48 | N/A | N/A | 0.58 | [9] |
| NCL-1 | SH-EP, SK-N-BE, SK-N-AS, IMR-5 | N/A | 40 (concentration used) | [10] |
| Unnamed Inhibitors | SH-SY5Y | Non-amplified | 0.195 - 1.52 | [1] |
Table 2: Cellular Effects of LSD1 Inhibition in Neuroblastoma Cell Lines
| Inhibitor | Cell Line | Effect | Observations | Citation |
| HCI-2509 | NGP | Cytotoxicity, Cell Cycle Arrest, Apoptosis | Increased histone methylation (H3K4me2, H3K9me2), increased p53 levels, G2/M phase arrest. | [2] |
| TCP (Tranylcypromine) | Tet-21/N, SK-N-BE(2) | Reduced Cell Viability, Apoptosis | Synergistic effect with MYCN inhibitor (10058-F4), increased PARP cleavage. | [5] |
| SP2509 | Neuroblastoma cells | Autophagy Induction | Triggers SESN2 expression, leading to mTORC1 inhibition. | [8] |
| siRNA-mediated knockdown | Neuroblastoma cells | Decreased Growth, Differentiation | Induced expression of differentiation-associated genes. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods from the cited literature and can be adapted for specific research needs.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of LSD1 inhibitors on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., NGP, SK-N-SH)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
LSD1 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.[2]
-
Prepare serial dilutions of the LSD1 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor (or vehicle control, e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels (e.g., LSD1, MYCN, p53, histone marks) following treatment with an LSD1 inhibitor.
Materials:
-
Treated and untreated neuroblastoma cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in protein lysis buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Colony Formation Assay
This assay assesses the long-term effect of an LSD1 inhibitor on the ability of single cells to form colonies.
Materials:
-
Neuroblastoma cell lines
-
6-well plates
-
Complete culture medium
-
LSD1 inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically those with >50 cells).
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of LSD1 inhibitors in neuroblastoma.
Caption: LSD1 and MYCN interaction in neuroblastoma.
Caption: LSD1-mediated regulation of p53.
Caption: General workflow for studying LSD1 inhibitors.
References
- 1. Lysine-specific demethylase 1 is strongly expressed in poorly differentiated neuroblastoma: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Study of LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By modulating histone methylation, LSD1 influences chromatin structure and gene expression, thereby impacting various cellular processes including proliferation, differentiation, and carcinogenesis.[3][4] Its overexpression has been documented in numerous cancers, making it an attractive therapeutic target.[4][5] LSD1 can function as both a transcriptional repressor, by demethylating H3K4, and a transcriptional co-activator, by demethylating H3K9.[1][6] This dual functionality is often dictated by its association with different protein complexes, such as the CoREST repressor complex.[6][7]
These application notes provide a detailed experimental workflow for the investigation of LSD1 inhibitors, using a hypothetical inhibitor "Lsd1-IN-38" as a representative agent. The protocols outlined below cover essential in vitro and cellular assays to characterize the inhibitor's potency, selectivity, and mechanism of action.
Quantitative Data Summary
The inhibitory activity of various small molecule inhibitors against LSD1 has been characterized using biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known LSD1 inhibitors, providing a reference for the expected potency of novel compounds like this compound.
| Compound | Assay Type | Cell Line/Enzyme | IC50 (µM) | Reference |
| Tranylcypromine (TCP) | HTRF Assay | Recombinant LSD1 | 5.6 | [5] |
| SP-2509 | HTRF Assay | Recombinant LSD1 | 2.5 | [5] |
| OG-668 | HTRF Assay | Recombinant LSD1 | 0.0076 | [5] |
| GSK-LSD1 | Doxorubicin Synergy | MCF-7 Cells | 0.28 (pre-treatment) | [8] |
| GSK-LSD1 | Doxorubicin Synergy | MDA-MB-468 Cells | 0.26 (pre-treatment) | [8] |
| LTM-1 | Anti-proliferative | MV-4-11 Cells | 0.16 | [9] |
| NCD38 | Cell Viability | GSCs | Synergistic with TMZ | [10] |
| Compound 17i | Enzymatic Assay | Recombinant LSD1 | 0.065 | [11] |
Signaling Pathway
LSD1 is a central node in various signaling pathways that regulate gene expression and contribute to cancer progression. Inhibition of LSD1 can impact these pathways, leading to therapeutic effects. The diagram below illustrates a simplified signaling pathway involving LSD1. LSD1, as part of the CoREST complex, demethylates H3K4me2, leading to transcriptional repression of tumor suppressor genes. It can also be recruited by transcription factors such as the Androgen Receptor (AR) to demethylate H3K9me2, resulting in transcriptional activation of oncogenes. Furthermore, LSD1 has been shown to influence the PI3K/AKT and mTOR signaling pathways.[3][12]
Caption: Simplified LSD1 signaling pathways.
Experimental Workflow
A systematic workflow is crucial for the comprehensive evaluation of a novel LSD1 inhibitor. The following diagram outlines a typical experimental pipeline, starting from initial biochemical screening to more complex cellular and mechanistic studies.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits for the measurement of LSD1 demethylase activity.[13][14]
Materials:
-
Recombinant human LSD1 enzyme
-
This compound (or other inhibitors)
-
Dimethylated H3K4 peptide substrate
-
Assay buffer
-
Developing solution (containing a detection antibody or other fluorometric probe)
-
Stop solution
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of a black 96-well plate, add 50 µL of the diluted inhibitor. Include wells for no-inhibitor control and a blank (no enzyme).
-
Add 50 µL of diluted LSD1 enzyme to each well (except the blank).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 50 µL of the developing solution to each well and incubate at room temperature for 15 minutes, protected from light.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[10]
Materials:
-
Cancer cell lines (e.g., THP-1 for AML, NCI-H508 for SCLC)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White, opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells. Include vehicle control wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting
This protocol is for detecting changes in the levels of specific proteins, such as histone marks or signaling proteins, following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-LSD1, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein levels relative to a loading control (e.g., β-actin).
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if this compound affects the binding of LSD1 to the promoter regions of its target genes.[15]
Materials:
-
Cells treated with this compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
ChIP-grade anti-LSD1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for target gene promoters (for qPCR)
-
qPCR reagents and instrument
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with the anti-LSD1 antibody overnight at 4°C.
-
Add magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific promoter regions using qPCR with primers flanking the LSD1 binding sites.
Co-immunoprecipitation (Co-IP)
This protocol is for investigating the effect of this compound on the interaction of LSD1 with its binding partners.[16]
Materials:
-
Cells treated with this compound
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-LSD1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer or Laemmli buffer
-
Primary antibodies for western blotting (e.g., anti-CoREST, anti-AR)
Procedure:
-
Lyse the treated cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add magnetic beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by western blotting using antibodies against the expected interacting proteins.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of LSD1 inhibitors like this compound. By systematically applying these biochemical and cellular assays, researchers can effectively characterize the inhibitor's potency, selectivity, and mechanism of action, thereby facilitating its development as a potential therapeutic agent.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing LSD1-IN-38 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. It specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] By modulating these histone marks, LSD1 acts as a transcriptional co-repressor or co-activator, thereby influencing a wide range of cellular processes, including differentiation, proliferation, and stem cell maintenance.[4][5][6] Dysregulation of LSD1 activity is frequently observed in various cancers, where it is often associated with oncogenesis and poor prognosis, making it a compelling target for therapeutic intervention.[7][8][9][10]
LSD1-IN-38 is a potent and reversible inhibitor of LSD1. Understanding its effect on the epigenetic landscape is crucial for elucidating its mechanism of action and for the development of novel cancer therapies. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide distribution of histone modifications and transcription factor binding. This document provides detailed application notes and a comprehensive protocol for the use of this compound in ChIP-seq experiments to probe its effects on histone methylation patterns.
Mechanism of Action of LSD1 and its Inhibition
LSD1 functions by oxidizing the methyl group on lysine residues, primarily on H3K4me1/2, which are marks generally associated with active enhancers and promoters.[1][2] Removal of these marks by LSD1 leads to transcriptional repression. Conversely, LSD1 can also demethylate H3K9me1/2, marks associated with heterochromatin and transcriptional repression, thereby leading to gene activation, often in the context of specific protein complexes such as the androgen receptor.[1]
This compound, by inhibiting the enzymatic activity of LSD1, is expected to lead to an accumulation of H3K4me1/2 at LSD1 target loci. This, in turn, can lead to the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation programs.[11] ChIP-seq experiments using antibodies against H3K4me2 are therefore a direct method to identify the genomic regions regulated by LSD1 and to assess the efficacy of this compound.
Signaling Pathways and Logical Relationships
The inhibition of LSD1 by this compound can impact multiple signaling pathways implicated in cancer progression. A simplified representation of the expected downstream effects is depicted below.
References
- 1. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lsd1 safeguards T-cell development via suppressing endogenous retroelements and interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM1A/LSD1 regulates the differentiation and maintenance of spermatogonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A [frontiersin.org]
- 8. news-medical.net [news-medical.net]
- 9. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lsd1-IN-38 (NCD38) in Leukemia Research
Introduction
Lsd1-IN-38, also known as NCD38, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. In many types of leukemia, the overexpression of LSD1 contributes to a block in cellular differentiation, promoting the proliferation of leukemic blasts. This compound exerts its anti-leukemic effects by inhibiting the demethylase activity of LSD1, thereby reactivating silenced genes involved in myeloid differentiation and attenuating leukemogenic programs.[1] This document provides detailed application notes and protocols for the use of this compound in leukemia research.
Mechanism of Action
This compound is a tranylcypromine-based irreversible inhibitor that covalently binds to the FAD cofactor of LSD1. This inhibition leads to an increase in histone H3 lysine 4 dimethylation (H3K4me2) at the promoter and enhancer regions of LSD1 target genes. A key aspect of its mechanism is the activation of super-enhancers of critical hematopoietic regulators that are aberrantly silenced by LSD1 in leukemia cells.
The inhibition of LSD1 by this compound disrupts the interaction between LSD1 and key transcription factors, notably Growth Factor Independence 1 (GFI1) and GFI1B.[2][3] LSD1 is a crucial component of the CoREST repressor complex, which is recruited to chromatin by GFI1/1B to mediate transcriptional repression.[2][3][4] By inhibiting LSD1, this compound prevents the formation of this repressive complex, leading to the expression of genes that drive myeloid differentiation. One of the key upregulated genes is the transcription factor ERG. The reactivation of these developmental programs forces leukemic cells to differentiate and undergo apoptosis, thereby reducing the leukemic burden.[1]
Signaling Pathway
Caption: this compound (NCD38) inhibits LSD1, disrupting the GFI1B-CoREST repressive complex, leading to super-enhancer activation and myeloid differentiation.
Quantitative Data
The anti-leukemic activity of this compound (NCD38) has been evaluated across various leukemia cell lines. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-proliferative Activity of this compound (NCD38)
| Cell Line | Leukemia Subtype | IC50 (µM) | Reference |
| MLL-AF9 | Acute Myeloid Leukemia | < 1 | [1] |
| HEL | Erythroleukemia | < 1 | [1] |
| SKM-1 | Myelodysplastic Syndrome | < 1 | [1] |
| K562 | Chronic Myeloid Leukemia | < 1 | [1] |
Table 2: Induction of Myeloid Differentiation by this compound (NCD38)
| Cell Line | Concentration (µM) | Marker | % Positive Cells (Day 5) | Reference |
| HEL | 1 | CD11b | ~40% | [1] |
| SKM-1 | 1 | CD11b | ~35% | [1] |
Table 3: Induction of Apoptosis by this compound (NCD38) Specific quantitative data on the percentage of apoptosis induced by NCD38 was not available in the searched literature. The primary mechanism highlighted is differentiation-induced cell death.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in leukemia cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Leukemia cell lines (e.g., HEL, MLL-AF9, SKM-1)
-
RPMI-1640 medium with 10% FBS
-
This compound (NCD38)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Myeloid Differentiation Assay (Flow Cytometry)
This protocol is for quantifying the induction of myeloid differentiation markers, such as CD11b and CD86, on leukemia cells following treatment with this compound.
Caption: Workflow for assessing myeloid differentiation by flow cytometry.
Materials:
-
Leukemia cell lines
-
This compound (NCD38)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., PE-conjugated anti-CD11b, APC-conjugated anti-CD86)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 5 days.
-
Harvest approximately 1 x 10⁶ cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of flow cytometry staining buffer.
-
Add the fluorescently conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer for analysis.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
-
Determine the percentage of cells positive for the differentiation markers.
Western Blot Analysis
This protocol is for detecting changes in the levels of key proteins, such as H3K27ac and GFI1, following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound (NCD38)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27ac, anti-GFI1, anti-LSD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat leukemia cells with this compound for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound (NCD38) is a valuable research tool for investigating the role of LSD1 in leukemia. Its ability to induce differentiation and inhibit the growth of various leukemia cell types makes it a promising compound for preclinical studies. The protocols provided here offer a framework for researchers to explore the therapeutic potential and mechanism of action of this compound in the context of leukemia.
References
- 1. A novel LSD1 inhibitor NCD38 ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia [frontiersin.org]
Application Notes and Protocols for Measuring LSD1-IN-38 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction to LSD1 and the Inhibitor LSD1-IN-38
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By modulating histone methylation, LSD1 influences chromatin structure and gene expression, thereby impacting various cellular processes, including differentiation, proliferation, and development. Dysregulation of LSD1 activity has been implicated in numerous cancers, making it an attractive therapeutic target.[2]
This compound, also identified as NCD38, is a novel small molecule inhibitor of LSD1.[3] It has demonstrated anti-leukemic effects by inducing myeloid differentiation and hindering oncogenic programs in leukemia cells.[3] Notably, NCD38 has been shown to elevate H3K27ac levels on enhancers of target genes and activate super-enhancers, leading to the de-repression of hematopoietic regulators.[3][4] This document provides detailed protocols for various techniques to measure the target engagement of this compound, enabling researchers to assess its biochemical potency, cellular activity, and downstream effects on chromatin.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data for this compound (NCD38) and provide a template for organizing experimental results.
Table 1: Biochemical Potency of this compound
| Assay Type | Inhibitor | Target | IC50 | Notes |
| Cell Viability | This compound (NCD38) | Ovarian Cancer Cells | ~3 µM | This value reflects the effect on cell proliferation, not direct enzyme inhibition. |
| Biochemical (e.g., HTRF) | This compound (NCD38) | Recombinant LSD1 | Data not available | It is recommended to determine the direct enzymatic IC50. |
Table 2: Cellular Target Engagement of this compound
| Assay Type | Inhibitor | Cell Line | EC50 / Readout | Notes |
| Cellular Thermal Shift Assay (CETSA) | This compound (NCD38) | Relevant cell line | Data not available | CETSA can provide direct evidence of target binding in a cellular context. |
| Western Blot (Histone Marks) | This compound (NCD38) | Leukemia Cells | Increased H3K27ac | NCD38 has been shown to elevate H3K27ac levels at specific gene enhancers.[4] |
| Increased H3K4me2/H3K9me2 | Direct inhibition of LSD1 is expected to increase these marks. |
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway
Experimental Workflow for Target Engagement
Experimental Protocols
Biochemical Assay for LSD1 Inhibition (Fluorescence-based)
This protocol is adapted from commercially available LSD1 inhibitor screening kits and can be used to determine the in vitro IC50 of this compound.[4][5]
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., di-methylated histone H3K4 peptide)
-
LSD1 Assay Buffer
-
Horseradish Peroxidase (HRP)
-
Fluorometric Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
This compound (NCD38) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (excitation 530-540 nm, emission 585-595 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound to various concentrations in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup:
-
Inhibitor Wells: To each well, add 120 µl of Assay Buffer, 20 µl of LSD1 enzyme, 20 µl of HRP, 10 µl of Fluorometric Substrate, and 10 µl of the diluted this compound.
-
100% Initial Activity Wells: Add 120 µl of Assay Buffer, 20 µl of LSD1, 20 µl of HRP, 10 µl of Fluorometric Substrate, and 10 µl of solvent (DMSO).
-
Background Wells: Add 140 µl of Assay Buffer, 20 µl of LSD1, 20 µl of HRP, 10 µl of Fluorometric Substrate, and 10 µl of solvent.
-
-
Reaction Initiation: Initiate the reactions by adding 20 µl of the LSD1 substrate to all wells except the background wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Measurement: Read the fluorescence using a microplate reader at the specified wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound relative to the 100% initial activity control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[6][7][8][9] This protocol provides a general framework for performing CETSA with this compound.
Materials:
-
Cells expressing LSD1 (e.g., a relevant cancer cell line)
-
This compound (NCD38)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-LSD1 antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or a desired concentration of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-LSD1 antibody.
-
Data Analysis: Quantify the band intensities for LSD1 at each temperature for both vehicle- and this compound-treated samples. Plot the relative amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Western Blot for Histone Methylation Marks
This protocol allows for the assessment of changes in global levels of LSD1-specific histone marks following treatment with this compound.
Materials:
-
Cells treated with vehicle or this compound
-
Histone extraction buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Histone Extraction: Harvest the cells and extract histones using a histone extraction protocol or a commercial kit.
-
Western Blot: Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K4me2, H3K9me2, and total H3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for H3K4me2 and H3K9me2 and normalize to the total H3 signal. Compare the levels of these marks in this compound-treated samples to the vehicle-treated control.[10][11][12][13]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where LSD1 is bound and to assess how this binding is affected by this compound. It can also be used to analyze changes in histone marks at specific gene loci.[14][15][16]
Materials:
-
Cells treated with vehicle or this compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-LSD1 antibody or anti-H3K4me2/H3K9me2 antibodies
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with magnetic beads. Incubate the chromatin with the specific antibody (e.g., anti-LSD1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for known or putative LSD1 target genes. For genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).
-
Data Analysis: For qPCR, calculate the enrichment of target DNA in the immunoprecipitated sample relative to an input control. For ChIP-seq, the sequencing reads are mapped to the genome to identify regions of enrichment. Compare the results from this compound-treated and vehicle-treated cells to identify changes in LSD1 binding or histone methylation at specific genomic loci.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel LSD1 inhibitor NCD38 ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encodeproject.org [encodeproject.org]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Troubleshooting & Optimization
Lsd1-IN-38 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, Lsd1-IN-38.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the handling and experimental use of this compound and similar small molecule inhibitors.
Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecule inhibitors. For example, the LSD1 inhibitor GSK-LSD1 2HCl is soluble in DMSO at 57 mg/mL (197.06 mM).[1] It is recommended to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[1]
-
Aqueous Solutions: this compound, like many similar compounds, is expected to have low solubility in aqueous buffers. To prepare working solutions for cell-based assays, a common method is to first dissolve the compound in DMSO to make a concentrated stock solution and then dilute this stock into the aqueous buffer or cell culture medium. It is crucial to ensure rapid mixing during dilution to prevent precipitation. For instance, the related compound SN-38 has a solubility of approximately 0.3 mg/ml in a 1:2 solution of DMSO:PBS (pH 7.2) prepared by this method.
Troubleshooting Tip: If you observe precipitation upon dilution of the DMSO stock solution into your aqueous buffer, try the following:
-
Lower the final concentration of the compound in the aqueous medium.
-
Increase the percentage of DMSO in the final solution (be mindful of the DMSO tolerance of your cell line, typically <0.5%).
-
Use a pre-warmed aqueous buffer for dilution.
-
Consider using a surfactant like Tween-80 or a formulation vehicle like PEG300 for in vivo studies, as is done for some other inhibitors.[1]
Q2: My experimental results are inconsistent. Could this be a stability issue with this compound?
A2: Inconsistent results can indeed stem from compound instability. While specific stability data for this compound is not published, general best practices for handling small molecule inhibitors should be followed to ensure experimental reproducibility.
-
Stock Solution Storage: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C for long-term stability. For GSK-LSD1, stock solutions in DMSO are stable for up to 1 year at -80°C and 1 month at -20°C.[1]
-
Aqueous Solution Stability: Aqueous solutions of small molecule inhibitors are often much less stable than DMSO stocks. It is generally recommended to prepare fresh aqueous working solutions for each experiment and not to store them for more than a day.
-
Light Sensitivity: Protect solutions from direct light, as some compounds can be light-sensitive. Storing solutions in amber vials or tubes wrapped in foil can mitigate this.
-
Temperature Sensitivity: A study on the stability of LSD (lysergic acid diethylamide), while a different molecule, highlights the importance of temperature. It showed no significant loss at 25°C for up to 4 weeks, but a 30% loss at 37°C and up to 40% at 45°C after 4 weeks.[2] While not directly comparable, it underscores the need for controlled temperature storage.
Troubleshooting Tip: If you suspect compound degradation, it is best to use a fresh aliquot of the stock solution to prepare your working dilutions immediately before the experiment. For critical experiments, consider verifying the integrity of your compound using analytical methods like HPLC if the necessary equipment is available.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes solubility and storage information for a different LSD1 inhibitor, GSK-LSD1 2HCl, to serve as a reference.
| Parameter | Solvent/Condition | Value | Citation |
| Solubility | DMSO | 57 mg/mL (197.06 mM) | [1] |
| Water | 57 mg/mL | [1] | |
| Storage (Powder) | -20°C | 3 years | [1] |
| Storage (Stock Solution) | -80°C in solvent | 1 year | [1] |
| -20°C in solvent | 1 month | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently performed with LSD1 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[3]
-
Assay: After incubation, perform the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the EC50 value.[3]
Western Blotting for Target Engagement
This protocol is used to assess whether this compound affects the methylation status of its target, histone H3 at lysine (B10760008) 4 (H3K4).
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for di-methylated H3K4 (H3K4me2).
-
Wash the membrane and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
This protocol can be used to determine if this compound affects the interaction of LSD1 with its binding partners in the CoREST complex.
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer that preserves protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against LSD1 or a component of the CoREST complex (e.g., CoREST) overnight at 4°C. A control IgG antibody should be used in parallel.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against LSD1 and its expected interaction partners.
Visualizations
Signaling Pathways
Caption: LSD1 positively regulates the PI3K/AKT pathway and negatively regulates autophagy via mTOR.[4][5]
Experimental Workflow
Caption: A general experimental workflow for characterizing the effects of an LSD1 inhibitor.
Logical Relationship: LSD1 Stability Regulation
Caption: Post-translational modifications regulating LSD1 protein stability.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine methylation-dependent LSD1 stability promotes invasion and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Lsd1-IN-38 experimental results
Welcome to the technical support center for Lsd1-IN-38. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with this potent and selective Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase. LSD1 primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By demethylating H3K4, a mark associated with active transcription, LSD1 represses gene expression.[1] Conversely, it can activate gene expression by demethylating H3K9, a repressive mark, often in complex with nuclear receptors like the androgen or estrogen receptor.[2] this compound inhibits this catalytic activity, leading to an accumulation of these histone methylation marks and subsequent changes in gene expression that can induce cell differentiation, cell cycle arrest, or apoptosis.[3][4] LSD1 can also demethylate non-histone proteins such as p53, which is another mechanism impacted by its inhibition.[2]
Q2: What are the expected cellular effects of this compound treatment?
A2: The expected effects can vary depending on the cell type and genetic context. Common outcomes include:
-
Reduced Cell Proliferation: Inhibition of LSD1 can lead to cell cycle arrest and a decrease in cell growth.[5]
-
Induction of Differentiation: In cancer models like acute myeloid leukemia (AML), LSD1 inhibition can overcome differentiation blocks, leading to the expression of mature cell markers (e.g., CD11b).[6]
-
Induction of Apoptosis: In sensitive cell lines, this compound can trigger programmed cell death.[4]
-
Increased Histone Methylation: A direct biochemical consequence should be the accumulation of H3K4me2 and/or H3K9me2 marks, which can be verified by Western blot or ChIP-seq.
Q3: How should I properly store and handle this compound?
A3: this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Some inhibitors can have limited stability in aqueous buffers at 37°C, so it is advisable to prepare fresh dilutions in culture medium for each experiment.[6]
Q4: Is this compound a reversible or irreversible inhibitor?
A4: this compound is a reversible inhibitor. Unlike irreversible inhibitors derived from tranylcypromine (B92988) that form a covalent bond with the FAD cofactor of LSD1, this compound binds non-covalently. This allows for washout experiments to study the reversal of its biological effects.
Troubleshooting Experimental Results
Q1: I am not observing the expected decrease in cell viability after treatment with this compound. What could be the issue?
A1: Several factors could contribute to a lack of effect on cell viability. Consider the following:
-
Insufficient Treatment Duration: The effects of LSD1 inhibitors are often not immediately cytotoxic and may require prolonged exposure (e.g., 6 days or more) to manifest as reduced cell viability.[7] The mechanism often involves inducing differentiation rather than acute toxicity.[6]
-
Cell Line Insensitivity: Not all cell lines are sensitive to LSD1 inhibition. Sensitivity is often linked to the overexpression of LSD1 or dependence on specific transcription factors that recruit LSD1.[1][4] It is recommended to test a panel of cell lines or confirm high LSD1 expression in your model.
-
Incorrect Dosage (IC50): The potency of LSD1 inhibitors varies significantly across different cell lines. You may need to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations to determine the IC50 for your specific cell line. Refer to the tables below for typical IC50 ranges of other LSD1 inhibitors.
-
Compound Stability: Ensure your stock solution is viable and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from your stock for each experiment, as the compound may be unstable in aqueous media over time.[6]
-
Assay Type: Some viability assays may not be sensitive enough to detect cytostatic effects. Assays like CellTiter-Glo, which measure metabolic activity (ATP), are generally robust.[8][9] For a more detailed picture, consider assays that measure cell cycle progression (e.g., PI staining) or apoptosis (e.g., Annexin V staining).
Q2: My Western blot does not show an increase in H3K4me2 or H3K9me2 marks after treatment. What should I check?
A2: This suggests a potential issue with target engagement or the experimental protocol.
-
Confirm Target Engagement: First, ensure the inhibitor is active and entering the cells. A lack of change in histone marks is a primary indicator that LSD1 is not being inhibited.
-
Check Treatment Time and Dose: The accumulation of histone marks can be time- and dose-dependent. Try a time-course experiment (e.g., 24, 48, 72 hours) and use a concentration at or above the known IC50.
-
Optimize Western Blot Protocol: Histones are small, basic proteins and can be challenging to resolve and transfer.
-
Use a high-percentage (e.g., 15%) Tris-Glycine or a 4-20% gradient gel.[10]
-
Transfer to a 0.2 µm PVDF membrane to prevent smaller proteins from passing through.[10]
-
Optimize transfer time; over-transfer is a common issue with small proteins.[10]
-
Use a blocking buffer like 5% BSA or milk in TBST and ensure your primary antibody is validated for detecting the specific histone modification.
-
-
Lysate Preparation: Use a lysis buffer containing protease and phosphatase inhibitors. Sonication may be required to shear genomic DNA and ensure complete nuclear lysis.[11]
Q3: I am seeing high variability between my experimental replicates. What are the common causes?
A3: High variability can obscure real biological effects. Key areas to check are:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Variations in cell number per well are a major source of error in viability assays.[9]
-
Edge Effects: In multiwell plates, wells on the edge are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[9]
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the media after adding the compound to ensure it has not precipitated. If so, consider using a lower concentration or a different solvent vehicle.
-
Incomplete Mixing: After adding reagents like CellTiter-Glo, ensure thorough mixing by using an orbital shaker to achieve complete cell lysis and a uniform reaction.[12]
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of various well-characterized LSD1 inhibitors across different assays and cell lines. This data can serve as a reference for expected potency ranges.
Table 1: Biochemical IC50 Values of LSD1 Inhibitors
| Compound | Biochemical IC50 (LSD1) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |
|---|---|---|---|---|
| Tranylcypromine (TCP) | ~5.6 µM | IC50 ~2.84 µM | IC50 ~0.73 µM | [6] |
| GSK-LSD1 | Potent, low nM range | High selectivity | High selectivity | [13] |
| ORY-1001 (Iadademstat) | Low nM range | >100 µM | >100 µM | [6] |
| SP-2509 | ~2.5 µM | >100 µM | >100 µM | [6] |
| INCB059872 | Low nM range | High selectivity | High selectivity |[6] |
Table 2: Cell-Based IC50 Values of LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cell Viability IC50 | Reference |
|---|---|---|---|---|
| HCI-2509 (SP-2509) | NGP | Neuroblastoma | ~1-3 µM | [2] |
| GSK2879552 | NCI-H526 | SCLC | Potent TGI in vivo | [7] |
| ORY-1001 | WaGa, MS-1, MKL-1 | Merkel Cell Carcinoma | ~10-100 nM (after 6 days) | [5] |
| Various Leads | SH-SY5Y | Neuroblastoma | 0.195 to 1.52 µM | [14] |
| GSK-LSD1 | MCF-7 | Breast Cancer | Sensitizes to Doxorubicin |[15] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol is adapted from standard Promega technical bulletins.[8][12]
-
Cell Plating: Prepare a single-cell suspension and seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Culture cells for 24 hours to allow for adherence and recovery.
-
Compound Treatment: Add desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired experimental period (e.g., 72 hours to 6 days).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent directly to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate luminometer.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control to calculate the percent viability.
Protocol 2: Western Blot for Histone Marks (H3K4me2)
This protocol is based on standard methods for histone immunoblotting.[16]
-
Cell Lysis: After treatment with this compound, harvest cells and wash with ice-cold PBS. Lyse the cell pellet directly in 1x Laemmli sample buffer supplemented with protease inhibitors.
-
DNA Shearing: Sonicate the samples briefly on ice to shear genomic DNA and reduce viscosity.
-
Denaturation: Boil the samples at 95-100°C for 10 minutes.
-
Gel Electrophoresis: Load 10-20 µg of protein per lane on a 15% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane. A wet transfer at 100V for 60-70 minutes at 4°C is recommended for small histone proteins.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use an antibody for total Histone H3 as a loading control.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect LSD1-Protein Interactions
This protocol allows for the study of how this compound might affect the interaction of LSD1 with its binding partners (e.g., in the CoREST complex).[17]
-
Cell Lysate Preparation: Treat cells with this compound or vehicle. Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors. Incubate on ice for 10-30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-Clearing (Optional): To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard them, keeping the supernatant.
-
Immunoprecipitation: Add 2-5 µg of an anti-LSD1 antibody (or an isotype control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Pellet the beads and analyze the supernatant by Western blot using antibodies against known LSD1 interaction partners (e.g., CoREST, HDAC1).
Visualizations
Caption: LSD1 signaling pathway showing recruitment by transcription factors and inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound in cell-based assays.
Caption: A logical troubleshooting guide for common issues encountered during this compound experiments.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Histone Modification [labome.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
potential off-target effects of Lsd1-IN-38
Technical Support Center: Lsd1-IN-38
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions researchers may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Q1: My cells are showing a phenotype that doesn't perfectly match the reported effects of LSD1 genetic knockdown. Could this be due to off-target effects?
A1: Yes, this is a possibility. While this compound is designed to be a potent LSD1 inhibitor, like many small molecules, it may interact with other structurally related proteins. The most common off-targets for LSD1 inhibitors belong to the same flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family, namely Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 2 (LSD2).[1] Inhibition of these enzymes can lead to phenotypes that are independent of LSD1 activity. We recommend performing control experiments, such as using a structurally distinct LSD1 inhibitor or validating key results with LSD1 siRNA, to confirm that the observed phenotype is on-target.
Q2: I'm observing unexpected neurological or behavioral effects in my in vivo model. What could be the cause?
A2: Unanticipated neurological effects could potentially stem from the inhibition of MAO-A and MAO-B. These enzymes are critical for neurotransmitter metabolism, and their inhibition can alter levels of serotonin, dopamine, and norepinephrine. Irreversible LSD1 inhibitors, in particular, may exhibit side effects due to interactions with these other targets.[2] If your research involves neuronal models or in vivo studies, it is crucial to assess the selectivity profile of your inhibitor batch and consider potential MAO-related effects in your interpretation.
Q3: How can I experimentally determine if the effects I'm seeing are due to LSD1 inhibition or off-targets?
A3: A multi-step approach is recommended to troubleshoot and validate your findings. The workflow diagram below outlines a logical process for investigating potential off-target effects. Key steps include:
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to LSD1 in your cellular model.[3]
-
Measure Target Gene Expression: Use RT-qPCR to measure the expression of known LSD1 target genes (e.g., CD11b, CD86, GFI1b).[2] An increase in these markers is consistent with on-target LSD1 inhibition.
-
Perform Rescue Experiments: If possible, perform a rescue experiment by overexpressing a version of LSD1 that is resistant to the inhibitor.
-
Use Orthogonal Approaches: Compare your results with those obtained from genetic knockdown of LSD1 (siRNA/shRNA) or by using a different, structurally unrelated LSD1 inhibitor.
Q4: Are there specific assays to check for activity against common off-targets like MAOs?
A4: Yes, specific and well-established enzymatic assays are available to measure the inhibitory activity of your compound against MAO-A and MAO-B. The kynuramine (B1673886) assay is a common method used for this purpose.[1] Comparing the IC50 values of this compound against LSD1, MAO-A, and MAO-B will provide a quantitative measure of its selectivity.
Representative Selectivity Profile
The following table summarizes representative inhibitory activities of a typical cyclopropylamine-based LSD1 inhibitor against its primary target and common off-targets. Note that these are example values and actual IC50s can vary between batches and assay conditions.
| Target Enzyme | IC50 (nM) | Target Class | Common Function |
| LSD1 (KDM1A) | < 20 | Histone Demethylase | Transcriptional repression (H3K4me1/2) [2] |
| LSD2 (KDM1B) | > 100,000 | Histone Demethylase | Histone H3K4 demethylation[1][4] |
| MAO-A | > 10,000 | Amine Oxidase | Neurotransmitter metabolism |
| MAO-B | > 10,000 | Amine Oxidase | Neurotransmitter metabolism |
Data is representative for highly selective, irreversible LSD1 inhibitors like ORY-1001, which serve as a benchmark for compounds of this class.[5]
Experimental Validation Workflows & Pathways
Troubleshooting Workflow for Off-Target Effects
The following diagram outlines a systematic approach to investigate whether an observed experimental phenotype is a result of on-target LSD1 inhibition or potential off-target effects.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
LSD1 Signaling and Off-Target Context
This diagram illustrates the primary role of LSD1 in gene repression and how off-target inhibition of MAOs can impact a separate biological pathway.
Caption: LSD1 on-target pathway and potential MAO off-target pathway.
Key Experimental Protocols
Protocol 1: LSD1 Inhibitor Screening (HRP-Coupled Assay)
This protocol describes a common in vitro method to measure the enzymatic activity of LSD1 and assess the potency of inhibitors. The assay detects hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[1][6][7]
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate (e.g., corresponding to the first 21 amino acids of histone H3)
-
Horseradish Peroxidase (HRP)
-
Fluorescent HRP substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
This compound and other test compounds dissolved in DMSO
-
384-well black microplate
-
Plate reader capable of fluorescence detection (Ex/Em = 535/590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Enzyme Mix Preparation: Prepare a master mix containing Assay Buffer and LSD1 enzyme to a final concentration of ~40 nM.
-
Reaction Setup:
-
To each well of the 384-well plate, add 2 µL of the serially diluted compound (or DMSO for control wells).
-
Add 10 µL of the LSD1 Enzyme Mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Mix Preparation: Prepare a master mix containing Assay Buffer, HRP, ADHP, and the H3K4me2 peptide substrate.
-
Initiate Reaction:
-
Add 10 µL of the Substrate Mix to each well to start the reaction.
-
Control wells should include "no enzyme" and "no inhibitor" (100% activity) controls.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control (DMSO only).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.[3]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
DMSO (vehicle control)
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
PCR thermocycler or heating blocks
-
Equipment for SDS-PAGE and Western Blotting
-
Primary antibody against LSD1 and a loading control (e.g., Beta-actin)
-
Secondary antibody (HRP-conjugated) and chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or with DMSO (vehicle control) for 1-2 hours under normal culture conditions.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into multiple PCR tubes for each condition (inhibitor-treated and DMSO-treated).
-
-
Heat Challenge:
-
Place the PCR tubes in a thermocycler and heat them to a range of different temperatures for 3 minutes (e.g., 42°C to 66°C in 2°C increments). One aliquot for each condition should be left at room temperature as a non-heated control.
-
-
Cell Lysis:
-
Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant from each tube, which contains the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for LSD1. Re-probe the membrane with an antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LSD1 at each temperature for both the inhibitor-treated and DMSO-treated samples.
-
Normalize the LSD1 band intensity to the non-heated control (or the lowest temperature) for each condition.
-
Plot the normalized soluble LSD1 fraction against the temperature for both conditions. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.
-
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of lysine-specific demethylase 1 as a therapeutic and immune-sensitization strategy in pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Lsd1-IN-38 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential in vivo toxicity associated with Lsd1-IN-38, a novel lysine-specific demethylase 1 (LSD1) inhibitor.
Disclaimer
As of December 2025, publicly available data on the specific in vivo toxicity profile of this compound is limited. The following guidance is based on the known characteristics of the broader class of LSD1 inhibitors and general principles of preclinical toxicology. It is imperative to conduct compound-specific dose-escalation and toxicology studies to determine the safety profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target toxicities of LSD1 inhibitors like this compound?
A1: LSD1 is crucial for normal hematopoiesis and other physiological processes.[1][2] On-target inhibition of LSD1 can lead to hematological toxicities such as thrombocytopenia (low platelet count), anemia, and neutropenia.[2] This is due to the role of LSD1 in the differentiation of hematopoietic stem cells.[1] Careful monitoring of complete blood counts (CBCs) is essential during in vivo studies.
Q2: What are the potential off-target toxicities of LSD1 inhibitors?
A2: The toxicity profile can depend on the selectivity of the inhibitor. Many early LSD1 inhibitors were derived from monoamine oxidase (MAO) inhibitors like tranylcypromine.[3] Therefore, off-target inhibition of MAO-A and MAO-B can occur, potentially leading to neurological and cardiovascular side effects.[1][3] It is crucial to characterize the selectivity profile of this compound against other amine oxidases.
Q3: How can the formulation of this compound impact its in vivo toxicity?
A3: The vehicle used to dissolve and administer this compound can significantly impact its local and systemic toxicity.[4] Poorly soluble compounds may require co-solvents like DMSO or NMP, which can have their own biological effects and may cause irritation at the injection site.[4] It is important to select a vehicle that ensures bioavailability while minimizing local toxicity.[4]
Q4: Can the route of administration influence the toxicity of this compound?
A4: Yes, the route of administration affects the pharmacokinetic and pharmacodynamic profile of a compound, which in turn influences its toxicity. Intravenous (IV) administration leads to rapid peak plasma concentrations, which may increase the risk of acute toxicity. Oral (PO) or subcutaneous (SC) administration may result in a slower absorption and lower peak concentrations, potentially improving the therapeutic window.[4]
Q5: Are reversible LSD1 inhibitors safer than irreversible ones?
A5: Reversible LSD1 inhibitors are generally considered to have a better safety profile than irreversible inhibitors.[1] Irreversible inhibitors form a covalent bond with the FAD cofactor of LSD1, leading to prolonged inhibition that can extend to normal tissues and result in long-lasting on- and off-target effects.[1] Reversible inhibitors offer more controlled and transient inhibition, which may reduce the risk of cumulative toxicity.[5]
Troubleshooting Guide: In Vivo Toxicity of this compound
This guide provides a structured approach to identifying and mitigating common in vivo toxicity issues.
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15%) or poor general appearance (piloerection, lethargy) | Systemic toxicity due to high dose, off-target effects, or unsuitable vehicle. | 1. Dose Reduction: Lower the dose of this compound. 2. Vehicle Control: Ensure the vehicle alone is not causing toxicity. 3. Route of Administration: Consider switching to a route with slower absorption (e.g., from IP/IV to PO/SC). 4. Dosing Schedule: Change from daily to intermittent dosing (e.g., every other day) to allow for recovery. |
| Reduced platelet, red blood cell, or neutrophil counts in CBC analysis | On-target hematological toxicity due to LSD1 inhibition in hematopoietic progenitors.[2] | 1. Establish MTD: Determine the Maximum Tolerated Dose with careful monitoring of hematological parameters. 2. Intermittent Dosing: Allow for recovery of hematopoietic lineages between doses. 3. Combination Therapy: Explore combinations with agents that may mitigate hematological toxicity (requires further research). |
| Neurological signs (e.g., tremors, hyperactivity) | Potential off-target inhibition of monoamine oxidases (MAOs).[1] | 1. Selectivity Profiling: Assess the inhibitory activity of this compound against MAO-A and MAO-B. 2. Dose Adjustment: Lower the dose to a level that maintains anti-tumor efficacy with minimal neurological effects. |
| Skin irritation or necrosis at the injection site | Irritating vehicle or high concentration of the compound.[4] | 1. Vehicle Optimization: Test alternative, less irritating vehicles. 2. Lower Concentration: Reduce the concentration and increase the dosing volume (within acceptable limits). 3. Rotate Injection Sites: Alternate injection sites to minimize local irritation. |
| Lack of tumor growth inhibition at non-toxic doses | Narrow therapeutic window. | 1. Combination Therapy: Combine this compound with other anti-cancer agents to achieve synergistic effects at lower, less toxic doses. LSD1 inhibitors have shown promise in combination with HDAC inhibitors and immunotherapy.[6][7] 2. Pharmacokinetic Analysis: Ensure adequate drug exposure at the tumor site. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicities.
Methodology:
-
Animal Model: Use the same mouse strain and tumor model as in the planned efficacy studies.
-
Dose Escalation:
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals.
-
Use a dose escalation scheme such as a modified Fibonacci sequence.
-
-
Administration: Administer this compound via the intended clinical route for a defined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Perform CBC analysis at baseline and at regular intervals (e.g., weekly).
-
At the end of the study, perform necropsy and histopathological analysis of major organs.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant, irreversible clinical or pathological findings.
Protocol 2: Vehicle Formulation and Selection
Objective: To identify a safe and effective vehicle for in vivo administration of this compound.
Methodology:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Common Vehicles for In Vivo Studies: [4]
-
For water-soluble compounds: 0.9% Saline.
-
For poorly soluble compounds:
-
5-10% DMSO in Saline or Corn Oil.
-
5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, 80% Water.
-
0.5% (w/v) Carboxymethylcellulose (CMC) in Water (for oral suspension).
-
Corn Oil or Sesame Oil (for lipophilic compounds).
-
-
-
Local Tolerance Study:
-
Administer a small volume of the vehicle alone and the this compound formulation via the intended route (e.g., subcutaneous).
-
Monitor the injection site for signs of irritation, inflammation, or necrosis for several days.
-
Visualizations
Signaling Pathway of LSD1 Action
Caption: Mechanism of LSD1-mediated gene repression and its inhibition by this compound.
Experimental Workflow for Toxicity Assessment
Caption: A stepwise workflow for assessing the in vivo toxicity of this compound.
Dose Determination Logic
Caption: Logic diagram for determining the optimal therapeutic dose of this compound.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to Lsd1-IN-38 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the LSD1 inhibitor, Lsd1-IN-38, in cancer cells.
I. Troubleshooting Guides
This section provides solutions to common experimental issues in a question-and-answer format.
Cell Viability Assays (e.g., MTT, MTS)
Q1: My IC50 value for this compound is inconsistent between experiments.
A1: Fluctuations in IC50 values can arise from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular characteristics and drug sensitivity.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells and experiments. Over-confluency or sparse cultures can affect proliferation rates and drug responses.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stock solution to avoid degradation.
-
Incubation Time: Use a consistent incubation time for drug treatment across all experiments.
Q2: I'm observing high background or "edge effects" in my 96-well plate assay.
A2: "Edge effects" are a common issue in plate-based assays, often due to differential evaporation in the outer wells.
-
Mitigation Strategy: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Proper Plate Sealing: Ensure plates are properly sealed to minimize evaporation.
Q3: The color development in my MTT assay is weak or variable.
A3: This can be due to several reasons:
-
Low Metabolic Activity: The cell line you are using may have a naturally low metabolic rate. Consider increasing the cell number or the incubation time with the MTT reagent.
-
Incomplete Formazan (B1609692) Solubilization: Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO, isopropanol) and mixing thoroughly.
-
MTT Reagent Viability: Ensure the MTT reagent is not expired and has been stored correctly, protected from light.
Western Blotting
Q1: I am not detecting my protein of interest, or the signal is very weak.
A1: This is a frequent issue with several potential causes:
-
Antibody Concentration: The primary antibody concentration may be too low. Optimize the antibody dilution through a titration experiment.
-
Protein Transfer: Inefficient protein transfer from the gel to the membrane can lead to weak signals. Confirm successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a longer transfer time or optimizing the transfer buffer composition.
-
Insufficient Protein Load: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg for cell lysates).
-
Blocking Conditions: Over-blocking can mask the epitope. Try reducing the blocking time or the concentration of the blocking agent (e.g., from 5% to 3% milk or BSA).
Q2: I am observing high background or non-specific bands on my Western blot.
A2: High background can obscure your target protein band.
-
Blocking Optimization: Increase the blocking time or use a different blocking agent (e.g., switch from non-fat dry milk to bovine serum albumin (BSA) or vice versa).
-
Antibody Specificity: The primary or secondary antibody may be cross-reacting with other proteins. Ensure you are using a validated antibody and consider running a negative control (e.g., a lysate from a cell line known not to express the target protein).
-
Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound antibodies.
RNA Sequencing (RNA-Seq)
Q1: My RNA-seq data shows high variability between biological replicates.
A1: High variability can compromise the statistical power of your experiment.
-
Consistent Sample Preparation: Ensure all RNA extractions and library preparations are performed consistently across all samples to minimize technical variability.
-
Batch Effects: If samples are processed in different batches, this can introduce systematic, non-biological variation. If unavoidable, ensure that your experimental groups are balanced across batches and account for batch effects during data analysis.
-
Sufficient Replicates: A minimum of three biological replicates per condition is recommended to achieve sufficient statistical power.
Q2: I am having difficulty interpreting the long list of differentially expressed genes from my RNA-seq analysis.
A2: A large number of differentially expressed genes is common.
-
Pathway Analysis: Utilize gene ontology (GO) and pathway enrichment analysis tools (e.g., GSEA, DAVID) to identify biological pathways and processes that are significantly altered in your resistant cells.
-
Focus on Key Drivers: Prioritize genes with the most significant fold changes and lowest p-values. Cross-reference these genes with known cancer and drug resistance pathways.
-
Validation: It is crucial to validate the RNA-seq findings for key genes of interest using an orthogonal method, such as quantitative real-time PCR (qRT-PCR).
II. Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to LSD1 inhibitors like this compound?
A1: Resistance to LSD1 inhibitors can be both intrinsic (pre-existing) and acquired (developed after treatment). Key mechanisms include:
-
Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can switch from an epithelial, neuroendocrine-like state, which is often sensitive to LSD1 inhibitors, to a mesenchymal-like state that confers resistance.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of LSD1 inhibition. Commonly implicated pathways include:
-
YAP-TEAD Signaling: Upregulation of the Hippo pathway effectors YAP and TEAD can drive a transcriptional program that promotes survival and resistance.[1][2]
-
EGFR Signaling: The Epidermal Growth Factor Receptor pathway can be activated to promote cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often hyperactivated in resistant cancer cells.
-
Q2: How can I determine if my cancer cells have developed resistance to this compound?
A2: You can assess resistance through a combination of in vitro experiments:
-
IC50 Shift: A significant increase (typically 3-fold or more) in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line is a primary indicator of resistance.
-
Western Blot Analysis: Probe for changes in the expression of key resistance markers. For example, an increase in mesenchymal markers (e.g., Vimentin, ZEB1) and a decrease in epithelial or neuroendocrine markers (e.g., E-cadherin, ASCL1) can indicate an EMT-mediated resistance mechanism.[2] You can also look for the activation (phosphorylation) of proteins in bypass pathways like Akt and ERK.
-
RNA Sequencing: A global transcriptomic analysis can provide a comprehensive view of the gene expression changes associated with resistance and help identify upregulated resistance pathways.
Q3: Are there any strategies to overcome resistance to this compound?
A3: Yes, several strategies are being explored:
-
Combination Therapy: Combining this compound with inhibitors of the identified bypass pathways is a promising approach. For example, co-treatment with a YAP-TEAD inhibitor or an inhibitor of the PI3K/Akt/mTOR pathway may re-sensitize resistant cells.
-
Targeting Downstream Effectors: If a specific downstream effector of a resistance pathway is identified, targeting that protein could be an effective strategy.
III. Data Presentation
The following tables summarize representative quantitative data for LSD1 inhibitors. While specific data for this compound is limited in publicly available literature, the data for GSK2879552, a well-characterized LSD1 inhibitor, in Small Cell Lung Cancer (SCLC) provides a relevant example.
Table 1: Representative IC50 Values for the LSD1 Inhibitor GSK690 in Sensitive vs. Resistant SCLC Cell Lines.
| Cell Line | Phenotype | Growth Inhibition by 0.3 µM GSK690 (%) |
| NCI-H69 | Sensitive | 85% |
| NCI-H69V | Resistant | 22% |
| NCI-H1417 | Sensitive | >50% |
| NCI-H82 | Resistant | <20% |
| COR-L88 | Sensitive | >50% |
| NCI-H1694 | Resistant | <20% |
Data adapted from studies on GSK690, a compound structurally related to GSK2879552.[2]
Table 2: Representative Gene Expression Changes Associated with Resistance to LSD1 Inhibitors in SCLC.
| Gene | Marker Type | Expression Change in Resistant vs. Sensitive Cells |
| ASCL1 | Neuroendocrine | Decreased |
| GRP | Neuroendocrine | Decreased |
| EPCAM | Epithelial | Decreased |
| VIM | Mesenchymal | Increased |
| ZEB1 | Mesenchymal | Increased |
| MYC | Mesenchymal | Increased |
These gene expression changes are characteristic of the shift from a neuroendocrine to a mesenchymal-like state observed in LSD1 inhibitor-resistant SCLC cells.[2]
IV. Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Agitate the plate on a shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix a calculated volume of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
V. Mandatory Visualizations
Signaling Pathways
References
Technical Support Center: Lsd1-IN-38 Xenograft Model Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lsd1-IN-38 in xenograft models. The information is designed for scientists and drug development professionals to refine treatment protocols and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LSD1 inhibitors like this compound?
A1: Lysine-specific demethylase 1 (LSD1) is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2][3] This activity can either repress or activate gene transcription, depending on the cellular context.[1][2] LSD1 is often overexpressed in various cancers, where it contributes to tumor growth and proliferation by altering gene expression.[4][5][6] this compound, as an LSD1 inhibitor, is designed to block this enzymatic activity, leading to changes in gene expression that can inhibit cancer cell growth, induce differentiation, and potentially lead to apoptosis.[7][8] LSD1 can also demethylate non-histone proteins, such as p53, further contributing to its role in cancer progression.[1][6]
Q2: Which signaling pathways are affected by LSD1 inhibition?
A2: Inhibition of LSD1 has been shown to impact several critical signaling pathways involved in cancer development and progression. These include:
-
Wnt/β-Catenin Pathway: LSD1 can activate this pathway, and its inhibition can lead to decreased signaling.[9]
-
PI3K/AKT Pathway: LSD1 can enhance this pathway, and its inhibition may block downstream signaling.[9]
-
Notch Signaling: LSD1 inhibitors can reduce Notch signaling.[9]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: LSD1 can increase the expression of glycolytic genes through HIF-1α-mediated transcription.[6]
Q3: What are some common challenges when working with small molecule inhibitors in xenograft models?
A3: Researchers may encounter several challenges, including:
-
Drug Solubility and Formulation: Many small molecule inhibitors have poor aqueous solubility, making formulation for in vivo administration difficult.[10]
-
Drug Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms, such as target mutation or activation of alternative signaling pathways.[10][11]
-
Toxicity: Off-target effects or high doses can lead to toxicity in the animal model, impacting the experimental outcome.[11]
-
Pharmacokinetics and Bioavailability: Achieving and maintaining therapeutic concentrations of the drug at the tumor site can be challenging.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition. | - Insufficient drug dosage.- Poor drug bioavailability.- Development of drug resistance.- Incorrect administration route. | - Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).- Optimize the drug formulation and vehicle to improve solubility and absorption.[12]- Analyze tumor tissue for mutations in the LSD1 gene or upregulation of bypass signaling pathways.[11]- Evaluate alternative administration routes (e.g., intravenous, intraperitoneal, oral gavage) based on the drug's properties.[12] |
| High toxicity observed in mice (e.g., weight loss, lethargy). | - Drug dosage is too high.- Vehicle toxicity.- Off-target effects of the inhibitor. | - Reduce the dosage and/or frequency of administration.- Conduct a vehicle-only control group to assess its toxicity.- Monitor for common toxicities associated with LSD1 inhibitors, such as thrombocytopenia.[7] |
| High variability in tumor growth within the same treatment group. | - Inconsistent tumor cell implantation.- Variation in drug administration.- Differences in individual animal metabolism. | - Ensure consistent cell numbers and injection technique for tumor implantation.- Standardize the administration procedure, including time of day and technique.- Increase the number of animals per group to improve statistical power. |
| Difficulty in formulating this compound for in vivo use. | - Poor solubility of the compound. | - Test a panel of biocompatible vehicles such as 0.5% methylcellulose, 5% DMSO in saline, or corn oil.[12]- Consider using solubility-enhancing excipients like cyclodextrins or Solutol HS 15.[12] |
Experimental Protocols
General Xenograft Model Development
-
Cell Culture: Culture the desired cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a mixture of serum-free media and Matrigel (1:1 ratio) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Treatment Protocol (Example)
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% (w/v) Carboxymethylcellulose in water for oral gavage).[12] Prepare fresh on each day of dosing.
-
Dosing:
-
Dose: Based on preliminary studies, a starting dose might range from 10-50 mg/kg. A Maximum Tolerated Dose (MTD) study should be performed to determine the optimal dose.[13]
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection are common routes.[12]
-
Schedule: Administer the drug once daily (QD) or twice daily (BID) for a specified period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry, RNA sequencing).
Quantitative Data Summary
The following tables summarize hypothetical data for this compound in comparison to other known LSD1 inhibitors. Note: This data is illustrative and should be replaced with actual experimental results.
Table 1: In Vitro Potency of LSD1 Inhibitors
| Compound | IC50 (nM) | Cell Line |
| This compound | [Insert Data] | [Insert Data] |
| GSK2879552 | 24 | AML and SCLC cell lines[7] |
| INCB059872 | 47-377 | SCLC cell lines[7] |
| HCI-2509 | 300-5000 | NSCLC cell lines[5] |
Table 2: In Vivo Efficacy of LSD1 Inhibitors in Xenograft Models
| Compound | Dose & Schedule | Xenograft Model | Tumor Growth Inhibition (%) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| GSK2879552 | Not specified | NCI-H1417 SCLC[7] | Effective inhibition reported[7] |
| INCB059872 | Not specified | Human AML[14] | Significant inhibition reported[14] |
| SP-2577 | Not specified | Ewing Sarcoma[15] | 80% reduction in tumor morphology[15] |
Visualizations
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound xenograft studies.
Caption: Troubleshooting logic for lack of tumor inhibition.
References
- 1. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A [frontiersin.org]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological inhibition of KDM1A/LSD1 enhances estrogen receptor beta-mediated tumor suppression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lsd1-IN-38 in the Landscape of Covalent LSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lsd1-IN-38 and other prominent covalent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in various cancers, making it a prime target for therapeutic intervention. Covalent inhibitors, which form a permanent bond with the enzyme, represent a significant class of compounds under investigation. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological and experimental pathways to aid in research and development decisions.
Overview of Covalent LSD1 Inhibitors
Covalent LSD1 inhibitors typically function by irreversibly binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. This mechanism leads to potent and sustained inhibition of LSD1's demethylase activity. Many of these inhibitors are derivatives of tranylcypromine (B92988) (TCP), a known monoamine oxidase (MAO) inhibitor that also targets LSD1. This guide focuses on comparing this compound with other notable covalent LSD1 inhibitors that have been extensively studied and, in some cases, have entered clinical trials.
Quantitative Comparison of Covalent LSD1 Inhibitors
While specific experimental data for this compound is not widely available in the public domain, this section presents a comparative summary of other well-characterized covalent LSD1 inhibitors. The following tables summarize their biochemical potency, selectivity against related monoamine oxidases (MAO-A and MAO-B), and their effects on cancer cell lines. This data is compiled from various preclinical studies and provides a benchmark for evaluating novel inhibitors like this compound.
Table 1: Biochemical Potency and Selectivity of Covalent LSD1 Inhibitors
| Inhibitor | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity Notes |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| Tranylcypromine (TCP) | ~20.7 µM[1] | ~2.3 µM[1] | ~0.95 µM[1] | Non-selective, potent MAO inhibitor.[1] |
| ORY-1001 (Iadademstat) | 18 nM[2][3] | >100 µM | >100 µM | Highly selective for LSD1 over MAOs.[4] |
| GSK2879552 | ~20 nM[5] | >100 µM | >100 µM | Highly selective for LSD1 over MAOs.[4] |
| IMG-7289 (Bomedemstat) | 56.8 nM | Data not publicly available | Data not publicly available | Orally active and irreversible. |
| INCB059872 | EC50: 47 to 377 nM (in SCLC cell lines)[6] | Data not publicly available | Data not publicly available | Potent, selective, and orally bioavailable.[6] |
| NCD38 | Data not publicly available | Data not publicly available | Data not publicly available | A selective LSD1 inactivator.[7] |
| T-3775440 | 20 nM[8] | Data not publicly available | Data not publicly available | Potent LSD1 inhibition.[8] |
Table 2: Cellular Activity of Covalent LSD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Cellular Potency (EC50/IC50) | Observed Effects |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| ORY-1001 (Iadademstat) | THP-1 (AML) | < 1 nM[3] | Induction of differentiation markers (CD11b).[3] |
| H1299, A549 (Lung Cancer) | 80-160 µM[9] | Inhibition of proliferation, cell cycle arrest at G1, apoptosis.[9] | |
| GSK2879552 | SCLC cell lines | Average EC50: 137 nM (20 lines)[10] | Inhibition of cell proliferation.[11] |
| AML cell lines | Potent anti-proliferative effects.[12] | Inhibition of cell proliferation.[12] | |
| IMG-7289 (Bomedemstat) | Jak2V617F cells | 50 nM - 1 µM[13] | Induces apoptosis, enhances survival, cell cycle arrest.[13] |
| INCB059872 | SCLC cell lines | 47 - 377 nM[6] | Inhibition of proliferation.[6] |
| THP-1 (AML) | 25 nM[14] | Growth defect.[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LSD1 inhibitors. Below are protocols for key experiments typically employed in their evaluation.
LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitors serially diluted in DMSO
-
384-well black microplate
-
Plate reader capable of fluorescence detection (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red reagent.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the LSD1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Immediately begin monitoring the fluorescence intensity over time at 37°C.
-
The rate of increase in fluorescence is proportional to the LSD1 activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Plate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of LSD1 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional, to enhance tumor formation)
-
LSD1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or media, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the LSD1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizing LSD1 Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using Graphviz.
Conclusion
The development of potent and selective covalent LSD1 inhibitors holds significant promise for cancer therapy. While established inhibitors like ORY-1001 and GSK2879552 have demonstrated robust preclinical and, in some cases, clinical activity, the landscape for novel inhibitors such as this compound is still emerging. The lack of publicly available data for this compound underscores the need for comprehensive preclinical evaluation using standardized assays as detailed in this guide. By systematically assessing biochemical potency, selectivity, cellular activity, and in vivo efficacy, researchers can effectively position new chemical entities within the competitive landscape of LSD1-targeted therapeutics. This comparative approach is essential for identifying candidates with the most promising profiles for further development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. ORY-1001 (RG-6016, Iadademstat) | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel LSD1 inhibitor NCD38 ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Navigating the Landscape of LSD1 Inhibition: A Comparative Guide to Selectivity
For researchers, scientists, and professionals in drug development, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of several prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, offering a clear overview of their potency and selectivity based on available experimental data. While information on "Lsd1-IN-38" is not currently available in the public domain, this guide focuses on a selection of well-characterized tool compounds and clinical candidates to illustrate the methodologies and data crucial for evaluating LSD1 inhibitor selectivity.
Comparative Selectivity of LSD1 Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. To assess selectivity, the IC50 against the primary target (LSD1) is compared to its activity against other, structurally related enzymes. For LSD1, key off-targets include the closely related homolog LSD2 (also known as KDM1B) and the monoamine oxidases A and B (MAO-A and MAO-B), which share structural similarities with LSD1's FAD-dependent amine oxidase domain.[1][2]
The following table summarizes the IC50 values for a range of LSD1 inhibitors against LSD1, LSD2, MAO-A, and MAO-B. This data allows for a direct comparison of their potency and selectivity profiles. A higher ratio of off-target IC50 to on-target (LSD1) IC50 indicates greater selectivity.
| Compound | Type | LSD1 IC50 (µM) | LSD2 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Notes |
| Tranylcypromine (TCP) | Irreversible | 5.6[1] | >100[1] | 2.84[1] | 0.73[1] | Non-selective, also potently inhibits MAOs.[1][2] |
| Iadademstat (ORY-1001) | Irreversible | 0.018[3] | >100[1] | >100[1] | >100[1] | Highly potent and selective for LSD1.[1][3] |
| Seclidemstat (SP-2577) | Reversible | ~0.031[4] | >10[1] | >300[5] | >300[5] | Reversible and selective over MAOs.[1][4][5] |
| GSK2879552 | Irreversible | N/A | N/A | N/A | N/A | Reported to be highly selective for LSD1 over other FAD-dependent enzymes.[5] |
| Pulrodemstat (CC-90011) | Reversible | N/A | N/A | N/A | N/A | A reversible LSD1 inhibitor that has entered clinical trials.[6] |
| OG-668 | Irreversible | 0.0076[1] | >100[1] | >100[1] | >100[1] | Potent and selective tool compound.[1] |
| SP-2509 | Reversible | 2.5[1] | >10[1] | >100[1] | >100[1] | Reversible tool compound with selectivity over MAOs.[1] |
| Pargyline (PRG) | Irreversible | >1000[1] | >100[1] | 3.84[1] | 0.24[1] | More potent against MAO-B than LSD1.[1] |
| Phenelzine (PLZ) | Irreversible | >1000[1] | >100[1] | 0.42[1] | 0.83[1] | More potent against MAOs than LSD1.[1] |
Note: "N/A" indicates that specific IC50 values were not available in the searched literature under the same comparative conditions. The potency of inhibitors can vary based on the assay conditions.
Experimental Protocols for Determining Selectivity
The validation of an LSD1 inhibitor's selectivity relies on robust biochemical assays. Below are the detailed methodologies for the key experiments cited in the comparative data.
LSD1/LSD2 Inhibition Assays
Two common methods for measuring the enzymatic activity of LSD1 and LSD2 are the horseradish peroxidase (HRP)-coupled assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
1. HRP-Coupled Assay:
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction. HRP, in the presence of a suitable substrate (like Amplex Red), uses H₂O₂ to generate a fluorescent or colorimetric signal that is proportional to enzyme activity.[7][8]
-
Protocol:
-
Serial dilutions of the test inhibitor are pre-incubated with recombinant human LSD1 or LSD2 enzyme in a buffer solution (e.g., 50 mM sodium phosphate, pH 7.4) in a 96-well plate.[1]
-
The enzymatic reaction is initiated by the addition of a substrate, typically a peptide mimicking the N-terminal tail of histone H3 with a dimethylated lysine (B10760008) at position 4 (H3K4me2).[8]
-
HRP and a detection reagent (e.g., Amplex Red) are included in the reaction mixture.
-
The plate is incubated to allow the reaction to proceed.
-
The resulting fluorescence or absorbance is measured using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. HTRF Assay:
-
Principle: This assay format uses antibodies to detect the product of the demethylation reaction. It employs a biotinylated peptide substrate and antibodies labeled with a donor and an acceptor fluorophore for time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Protocol:
-
The LSD1 or LSD2 enzyme is incubated with the test inhibitor and a biotinylated H3K4me2 peptide substrate.
-
After the enzymatic reaction, a detection mixture containing a europium cryptate-labeled antibody specific for the demethylated product (H3K4me1 or H3K4me0) and streptavidin-conjugated XL665 is added.
-
If the substrate is demethylated, the antibody binds, bringing the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
-
The HTRF signal is measured on a compatible plate reader.
-
IC50 values are determined from the dose-response curves.[1]
-
MAO-A and MAO-B Inhibition Assay
The selectivity against monoamine oxidases is often determined using a kynuramine-based assay.[1]
-
Principle: This assay measures the conversion of the non-fluorescent substrate kynuramine (B1673886) to the fluorescent product 4-hydroxyquinoline (B1666331) by MAO enzymes.
-
Protocol:
-
Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test inhibitor.
-
The reaction is started by the addition of kynuramine.
-
After a set incubation period, the reaction is stopped (e.g., by adding a strong base).
-
The fluorescence of the 4-hydroxyquinoline product is measured.
-
The IC50 is calculated from the resulting dose-response curve.[1]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental validation of an LSD1 inhibitor's selectivity.
Caption: Workflow for determining LSD1 inhibitor selectivity.
This guide provides a framework for the comparative evaluation of LSD1 inhibitors. The presented data and protocols underscore the importance of a multi-target screening approach to accurately define the selectivity profile of any new chemical entity targeting LSD1.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Lsd1-IN-38: A Comparative Analysis with Non-Covalent Inhibitors
A Detailed Guide for Researchers in Drug Discovery and Development
The epigenetic eraser, Lysine-specific demethylase 1 (LSD1), has emerged as a critical therapeutic target in oncology. Its role in demethylating histone and non-histone proteins makes it a key regulator of gene expression, and its overexpression is implicated in the progression of various cancers. This guide provides a comparative analysis of a representative covalent LSD1 inhibitor, analogous to the conceptual "Lsd1-IN-38," with prominent non-covalent LSD1 inhibitors currently under investigation. We will delve into their biochemical potency, selectivity, cellular activity, and the experimental protocols used to evaluate these parameters.
Covalent vs. Non-Covalent Inhibition of LSD1: A Tale of Two Mechanisms
LSD1 inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors, often derivatives of tranylcypromine (B92988) (TCP), form an irreversible covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of LSD1. This leads to a sustained, and often potent, inhibition of the enzyme's demethylase activity. In contrast, non-covalent inhibitors bind reversibly to the enzyme, either at the active site or at an allosteric site, leading to a more transient inhibition. The choice between these two modalities depends on the desired therapeutic window, potential for off-target effects, and the specific biological context.
Quantitative Performance Analysis
The following tables summarize the biochemical potency and selectivity of representative covalent and non-covalent LSD1 inhibitors. The data presented are compiled from various preclinical studies and provide a basis for comparing their relative efficacy and potential for off-target effects, particularly against the structurally related monoamine oxidases (MAO-A and MAO-B).
Table 1: Biochemical Potency (IC50) of LSD1 Inhibitors
| Inhibitor Class | Compound | LSD1 IC50 (nM) |
| Covalent | Iadademstat (ORY-1001) | <20[1] |
| GSK2879552 | ~20 | |
| Non-Covalent | Seclidemstat (SP-2509) | 13 - 50[2][3] |
| Pulrodemstat (CC-90011) | 0.25[4] |
Table 2: Selectivity Profile of LSD1 Inhibitors (IC50 in µM)
| Inhibitor | LSD1 | MAO-A | MAO-B | Selectivity (LSD1 vs. MAO-A/B) |
| Covalent | ||||
| Iadademstat (ORY-1001) | 0.018 | >100 | >100 | >5000-fold[5] |
| GSK2879552 | 0.016 | >200 | >200 | >1000-fold[6] |
| Non-Covalent | ||||
| Seclidemstat (SP-2509) | 0.013 | >100 | >100 | >7500-fold[7] |
| Pulrodemstat (CC-90011) | 0.00025 | >10 | >10 | >40,000-fold[4][8] |
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of these inhibitors in a living system. The following table summarizes the in vivo efficacy of the selected inhibitors in various cancer models.
Table 3: Summary of In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Outcome |
| Iadademstat (ORY-1001) | Acute Myeloid Leukemia (AML) Xenograft | Oral administration | Significant reduction in tumor growth and induction of differentiation.[1] |
| GSK2879552 | Small Cell Lung Cancer (SCLC) Xenograft | Oral administration | Tumor growth inhibition. |
| Seclidemstat (SP-2509) | Ewing Sarcoma Xenograft | Oral administration | Significant tumor growth inhibition and regression.[2] |
| Pulrodemstat (CC-90011) | Small Cell Lung Cancer (SCLC) PDX model | Oral administration | Tumor growth inhibition.[4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols are essential. Below are representative methodologies for key assays used in the characterization of LSD1 inhibitors.
Biochemical LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.
-
Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3 with a dimethylated lysine (B10760008) at position 4 (H3K4me2).
-
Detection Reagents: Horseradish peroxidase (HRP) and Amplex Red.
-
-
Assay Procedure :
-
Add 50 µL of assay buffer containing the LSD1 enzyme to the wells of a 96-well plate.
-
Add 2 µL of the test inhibitor compound at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the H3K4me2 substrate.
-
Simultaneously, add 50 µL of the detection reagents (HRP and Amplex Red).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm).
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
-
Cellular Histone H3K4me2 Demethylation Assay (ELISA-based)
This assay quantifies the levels of H3K4me2 in cells treated with LSD1 inhibitors, providing a measure of target engagement in a cellular context.
-
Cell Culture and Treatment :
-
Seed cancer cells (e.g., AML or SCLC cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor for 24-72 hours.
-
-
Cell Lysis and Histone Extraction :
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Extract the nuclear proteins, including histones.
-
-
ELISA Procedure :
-
Coat a high-binding 96-well plate with a capture antibody specific for total histone H3.
-
Add the extracted nuclear lysates to the wells and incubate to allow histone binding.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes dimethylated H3K4 (H3K4me2).
-
Add a secondary antibody conjugated to HRP.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader.
-
Normalize the H3K4me2 signal to the total H3 signal to account for variations in cell number.
-
Cell Proliferation Assay (e.g., CCK-8 or MTT)
This assay assesses the effect of LSD1 inhibitors on the growth and viability of cancer cells.
-
Cell Seeding and Treatment :
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the LSD1 inhibitor.
-
-
Incubation :
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Viability Measurement :
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: LSD1-mediated demethylation of H3K4me2 leads to gene repression.
Caption: Mechanisms of covalent and non-covalent LSD1 inhibition.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: Lsd1-IN-38 vs. NCD38 in LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Prominent LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic target in various cancers. Its role in transcriptional repression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9) makes it a critical player in oncogenesis. This guide provides a detailed head-to-head comparison of two notable LSD1 inhibitors, Lsd1-IN-38 and NCD38, summarizing their biochemical and cellular activities, and providing detailed experimental protocols for their evaluation.
Data Presentation: A Comparative Overview
Quantitative data for this compound and NCD38 are summarized below. It is important to note that while specific data for NCD38 is readily available in the literature, detailed biochemical and cellular characterization of this compound is less extensively published.
| Parameter | This compound | NCD38 | Reference |
| Biochemical Activity | |||
| Target | Lysine-specific demethylase 1 (LSD1) | Lysine-specific demethylase 1 (LSD1) | General knowledge |
| IC50 (in vitro) | Data not readily available | 0.59 µM | [1] |
| Mechanism of Action | Presumed to inhibit the demethylase activity of LSD1. | Selectively disrupts the interaction between LSD1 and Growth Factor Independence 1B (GFI1B), a key partner protein.[2] | [2] |
| Cellular Activity | |||
| Cell-based IC50 | Data not readily available | Varies by cell line; e.g., effective in inhibiting the growth of MLL-AF9 leukemia, erythroleukemia, and myelodysplastic syndromes (MDS) overt leukemia cells.[1] | [1] |
| Effect on Cell Fate | Data not readily available | Induces myeloid differentiation in human erythroleukemia (HEL) cells.[2] | [2] |
| Effect on Histone Marks | Presumed to increase H3K4me1/2 levels. | Elevates H3K27ac levels on enhancers of LSD1 target genes.[1] | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the independent evaluation and comparison of this compound and NCD38.
LSD1 (KDM1A) Inhibition Assay (In Vitro)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against LSD1.
Principle: The demethylation of a mono- or di-methylated H3K4 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, producing a fluorescent signal that is proportional to LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me1 or H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound and NCD38 compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and NCD38 in assay buffer.
-
In a 384-well plate, add the following to each well:
-
LSD1 enzyme (final concentration typically in the low nM range)
-
HRP (final concentration typically ~1 U/mL)
-
Inhibitor (from serial dilutions) or vehicle (for control wells)
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the H3K4 peptide substrate and the fluorogenic HRP substrate.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) in a kinetic mode for 30-60 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of LSD1 activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of the inhibitors on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest (e.g., a leukemia or solid tumor cell line known to overexpress LSD1)
-
Cell culture medium and supplements
-
This compound and NCD38 compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and NCD38 in cell culture medium.
-
Remove the old medium and treat the cells with various concentrations of the inhibitors or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Western Blotting for Histone Methylation Marks
This protocol is used to determine the effect of the inhibitors on the levels of specific histone methylation marks within cells.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.
Materials:
-
Cancer cell line
-
This compound and NCD38 compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me1, anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, NCD38, or vehicle control for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize the levels of the histone methylation marks to the total histone H3 levels.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for comparing the two inhibitors and the LSD1 signaling pathway.
Caption: Experimental workflow for the head-to-head comparison of this compound and NCD38.
Caption: LSD1 signaling pathway and points of intervention by this compound and NCD38.
References
- 1. A novel LSD1 inhibitor NCD38 ameliorates MDS-related leukemia with complex karyotype by attenuating leukemia programs via activating super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Lsd1-IN-38 activity in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of several key Lysine-specific demethylase 1 (LSD1) inhibitors across various cancer types. While specific data for Lsd1-IN-38 is not publicly available, this document focuses on well-characterized alternative compounds, offering a valuable resource for researchers investigating LSD1-targeted therapies. The information presented is based on published experimental data and is intended to facilitate the selection and application of these inhibitors in oncology research.
Introduction to LSD1 Inhibition in Cancer
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of numerous cancers, where it is often overexpressed and associated with poor prognosis.[2] LSD1 is involved in various cellular processes critical for cancer progression, including cell proliferation, differentiation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cells.[3][4] Consequently, the development of small molecule inhibitors targeting LSD1 has emerged as a promising therapeutic strategy in oncology.
Comparative Activity of LSD1 Inhibitors
The following tables summarize the in vitro activity of several prominent LSD1 inhibitors across a range of cancer cell lines. These inhibitors represent different chemical scaffolds and mechanisms of action, including both irreversible and reversible inhibitors.
Table 1: In Vitro Potency of Selected LSD1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50/EC50 | Reference |
| GSK-LSD1 | Lung Cancer (SCLC) | NCI-H1417 | Growth Inhibition EC50 < 5 nM | [5][6] |
| Acute Myeloid Leukemia (AML) | Various | Growth Inhibition EC50 < 5 nM | [5][7] | |
| Oral Squamous Cell Carcinoma | HSC-3, CAL-27 | Clonogenic survival inhibition >70% | [8] | |
| Seclidemstat (SP-2577) | Ewing Sarcoma | Various | Potent cytotoxicity | [2][9] |
| Fusion-Positive Sarcomas | Various | Potent cytotoxicity | [9] | |
| Ovarian Cancer (SCCOHT) | COV434 | Promotes PD-L1 expression at 3 µM | [1] | |
| Iadademstat (B609776) (ORY-1001) | Acute Myeloid Leukemia (AML) | Various | Induces differentiation < 1 nM | [4] |
| Lung Cancer (NSCLC) | H1299, A549 | Proliferation inhibition at 80-160 µM | [10] | |
| Breast Cancer | Mammospheres | Blocks mammosphere formation | [11] | |
| Bomedemstat (IMG-7289) | Myeloproliferative Neoplasms | Jak2V617F cells | Induces apoptosis at 50 nM-1 µM | [12] |
| Essential Thrombocythemia | Patient cells | Reduces platelet counts | [13] | |
| Myelofibrosis | Patient cells | Reduces spleen volume and bone marrow fibrosis | [14][15] |
Note: IC50 refers to the half-maximal inhibitory concentration, while EC50 refers to the half-maximal effective concentration. These values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of common assays used to characterize LSD1 inhibitors.
LSD1 Enzyme Inhibition Assay (Amplex Red Method)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
-
Reagents: Purified recombinant human LSD1 enzyme, H3K4me2 peptide substrate, Amplex® Red reagent, horseradish peroxidase (HRP), and the test inhibitor.
-
Procedure:
-
The LSD1 enzyme is pre-incubated with varying concentrations of the inhibitor in a reaction buffer.
-
The demethylation reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
The Amplex® Red reagent and HRP are added. HRP catalyzes the reaction between H₂O₂ and Amplex® Red to produce the fluorescent product, resorufin.
-
Fluorescence is measured using a microplate reader.
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of H₂O₂ produced and thus to the LSD1 activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Reagents: Cancer cell lines of interest, cell culture medium, and the test inhibitor.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the inhibitor or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Luminescence is measured using a microplate reader.
-
-
Data Analysis: The luminescent signal is used to determine the percentage of cell viability relative to the vehicle-treated control. EC50 values are calculated from the dose-response curves.
Western Blotting for Histone Methylation Marks
This technique is used to assess the in-cell activity of LSD1 inhibitors by measuring changes in histone methylation levels.
-
Procedure:
-
Cancer cells are treated with the inhibitor or vehicle control for a defined period.
-
Cells are harvested, and nuclear extracts are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for H3K4me2 and total H3 (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the H3K4me2 band is normalized to the total H3 band to determine the relative change in histone methylation upon inhibitor treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the LSD1 signaling pathway and a typical experimental workflow for evaluating LSD1 inhibitors.
Caption: LSD1 Signaling Pathway in Cancer.
Caption: Experimental Workflow for LSD1 Inhibitor Evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 4. ascopubs.org [ascopubs.org]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Paper: Bomedemstat (IMG-7289), an LSD1 Inhibitor, Manages the Signs and Symptoms of Essential Thrombocythemia (ET) While Reducing the Burden of Cells Homozygous for Driver Mutations [ash.confex.com]
- 14. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
Evaluating the Specificity Profile of LSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity profiles of several prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. While specific experimental data for Lsd1-IN-38 is not publicly available, this guide offers a framework for evaluating its potential specificity by comparing it to well-characterized inhibitors. The provided data and protocols will enable researchers to design experiments to profile the selectivity of novel or uncharacterized LSD1 inhibitors.
Introduction to LSD1 and the Importance of Specificity
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) 4 and 9 of histone H3 (H3K4me1/2 and H3K9me1/2)[1]. Its involvement in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), has made it an attractive therapeutic target[2].
However, LSD1 shares structural homology with other flavin-dependent amine oxidases, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Inhibition of these MAOs can lead to off-target effects and potential toxicities. Therefore, a thorough evaluation of the specificity profile of any LSD1 inhibitor is critical for its development as a safe and effective therapeutic agent.
Comparative Analysis of LSD1 Inhibitors
To illustrate the importance of specificity, this section compares the inhibitory activity and selectivity of several well-known LSD1 inhibitors. The data presented below has been compiled from various public sources.
Table 1: Inhibitory Potency and Selectivity of LSD1 Inhibitors
| Compound | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity (LSD1 vs. MAO-A) | Selectivity (LSD1 vs. MAO-B) |
| Tranylcypromine (B92988) | ~20.7 µM[3] | ~2.3 µM[3] | ~0.95 µM[3] | ~0.11-fold | ~0.05-fold |
| ORY-1001 (Iadademstat) | <20 nM[4] | >100 µM | >100 µM | >5000-fold | >5000-fold |
| GSK2879552 | ~1.7 µM (Ki)[5][6] | >100 µM | >100 µM | >58-fold | >58-fold |
| SP2509 (Sevenglitustat) | ~13 nM | No activity | No activity | Highly Selective | Highly Selective |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
As shown in Table 1, older, non-selective inhibitors like tranylcypromine exhibit potent inhibition of both LSD1 and MAOs. In contrast, newer generation inhibitors such as ORY-1001 and SP2509 demonstrate high potency for LSD1 with excellent selectivity over MAO-A and MAO-B. This highlights the progress in designing specific LSD1 inhibitors. The specificity profile of a novel compound like this compound would need to be determined and compared against these benchmarks.
Experimental Protocols for Specificity Profiling
To evaluate the specificity profile of an LSD1 inhibitor, a series of in vitro and cellular assays should be performed.
In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitor and control compounds
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the recombinant LSD1/CoREST enzyme to the assay buffer.
-
Add the test inhibitor dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and Amplex Red to the reaction mixture.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro MAO-A and MAO-B Inhibition Assays
These assays are crucial for determining the selectivity of the LSD1 inhibitor.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test inhibitor and control compounds (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the respective MAO enzyme to the assay buffer.
-
Add the test inhibitor dilutions to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the specific substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., ~316 nm for kynuramine, ~250 nm for benzylamine).
-
Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line expressing LSD1 (e.g., MV4-11 for AML, NCI-H510 for SCLC)
-
Cell culture medium and reagents
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Anti-LSD1 antibody
Procedure:
-
Compound Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specific duration.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C). Heat the samples in a thermocycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble LSD1: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble LSD1 at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in LSD1 function and the experimental steps for inhibitor evaluation is crucial for a comprehensive understanding.
Caption: LSD1 Signaling Pathway and Point of Inhibition.
The diagram above illustrates the central role of LSD1 in gene regulation. LSD1, often in complex with CoREST and HDACs, removes methyl groups from H3K4, leading to transcriptional repression. In concert with the androgen receptor, it can demethylate H3K9, resulting in gene activation. LSD1 inhibitors block these enzymatic activities.
Caption: Workflow for Evaluating LSD1 Inhibitor Specificity.
This workflow outlines the key experimental stages for characterizing a novel LSD1 inhibitor. It begins with in vitro assays to determine potency and selectivity, followed by cellular assays to confirm target engagement and assess functional effects.
Conclusion
The evaluation of a specificity profile is a cornerstone of modern drug discovery. For LSD1 inhibitors, high selectivity against MAO-A and MAO-B is a critical attribute for a favorable safety profile. While direct experimental data for this compound is not currently in the public domain, the comparative data, detailed protocols, and conceptual workflows provided in this guide offer a robust framework for its evaluation. By following these methodologies, researchers can effectively characterize the specificity of novel LSD1 inhibitors, paving the way for the development of more precise and safer epigenetic therapies.
References
- 1. Publications — CETSA [cetsa.org]
- 2. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Safe Disposal of Lsd1-IN-38: A Step-by-Step Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Waste
Given the toxicological profiles of analogous compounds, Lsd1-IN-38 should be handled as a hazardous chemical waste. Materials that have come into contact with this compound, including personal protective equipment (PPE), contaminated labware, and unused product, require specialized disposal procedures to mitigate risks to personnel and the environment.
Procedural Workflow for Disposal
The following workflow outlines the necessary steps for the safe disposal of this compound. Adherence to these procedures is crucial for maintaining a safe laboratory environment.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocols
1. Consult Institutional and Regulatory Guidelines: Before initiating any disposal procedures, the first and most critical step is to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. These documents will provide detailed information on hazardous waste management that is compliant with local and national regulations.
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its associated waste. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
3. Segregation of Waste: Proper segregation of waste is essential to prevent accidental chemical reactions and to ensure correct disposal streams.
| Waste Type | Container Requirement | Disposal Notes |
| Unused this compound | Original or a clearly labeled, sealed, and compatible waste container. | Do not mix with other chemical waste unless explicitly permitted by your institution's guidelines. |
| Contaminated Solids | Labeled, sealed plastic bag or container. | Includes items such as gloves, absorbent pads, and weighing papers. |
| Contaminated Labware | Puncture-resistant container labeled as "Hazardous Waste." | Includes items like pipette tips, vials, and flasks. Glassware should be placed in a separate, clearly marked container for broken glass if necessary. |
| Contaminated Solvents | Labeled, sealed, and compatible solvent waste container. | If this compound was dissolved in a solvent, dispose of it in the appropriate organic or aqueous waste stream as per your lab's protocol. |
4. Labeling Hazardous Waste: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or lab group
5. Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.
6. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical waste through standard trash or down the drain. Professional disposal by a licensed hazardous waste management company is mandatory.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
Caption: Step-by-step protocol for responding to a spill of this compound.
By adhering to these rigorous safety and disposal protocols, laboratories can ensure the well-being of their personnel and maintain compliance with environmental regulations, thereby fostering a culture of safety and responsibility in scientific research.
Personal protective equipment for handling Lsd1-IN-38
Essential Safety and Handling Guide for Lsd1-IN-38
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent lysine-specific demethylase 1 (LSD1) inhibitor. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the proper management of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent, research-grade kinase inhibitors.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with a high degree of caution as a potent, biologically active small molecule that may be hazardous upon ingestion, inhalation, or skin contact.[2] A comprehensive risk assessment should be performed before handling. The following personal protective equipment is mandatory.
Summary of Recommended Personal Protective Equipment (PPE)
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Dedicated, disposable, or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield for splash risks. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential to minimize exposure and maintain the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions, typically -20°C for solid compounds, on the product vial or datasheet.[3]
-
Store in a clearly labeled, designated, and secure location, away from incompatible materials.[3]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Ventilation: All manipulations of the solid compound and concentrated solutions must occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.). If not feasible, thoroughly decontaminate all equipment after use.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1][2]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.[4]
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1][3]
-
Decontamination: All non-disposable equipment must be properly decontaminated according to your institution's guidelines.[1]
Visualizing the Workflow
The following diagrams illustrate the procedural flow for safely handling this compound and a conceptual overview of its biological target.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
